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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone Derivatives

This guide provides a comprehensive technical overview of the hypothesized mechanisms of action for derivatives of the core chemical structure, 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone. Given the nascent state o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the hypothesized mechanisms of action for derivatives of the core chemical structure, 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone. Given the nascent state of direct research on this specific parent compound, this document synthesizes evidence from structurally related and well-characterized derivatives, primarily focusing on chalcones and enones. The incorporation of fluorine atoms into small molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[1] This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents, with a focus on anti-inflammatory and anticancer applications.

Part 1: Hypothesized Anti-Inflammatory Mechanisms of Action

Derivatives of the 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone scaffold, particularly those belonging to the chalcone and enone classes, are proposed to exert their anti-inflammatory effects through a multi-pronged approach targeting key signaling pathways and enzymes that drive the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory processes, and its inhibition is a primary mechanism for many anti-inflammatory compounds.[2] Chalcone derivatives have been shown to be potent inhibitors of this pathway.[2][3] The proposed mechanism involves two main points of intervention:

  • Inhibition of IκBα Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Chalcones can prevent this degradation, thus keeping NF-κB in an inactive state in the cytoplasm.[2]

  • Interference with NF-κB DNA Binding: Some chalcone derivatives may directly interfere with the ability of the NF-κB p65 subunit to bind to its target DNA sequences in the nucleus, thereby preventing the expression of inflammatory mediators.[4]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Complex Pro-inflammatory Stimuli->IKK IkBa_p p-IκBα IKK->IkBa_p phosphorylates IkBa IκBα IkBa->IkBa_p p65/p50 NF-κB (p65/p50) p65/p50->IkBa bound to p65/p50_n NF-κB (p65/p50) p65/p50->p65/p50_n Translocation Proteasome Proteasome IkBa_p->Proteasome ubiquitination Inhibition_Point1 Inhibition of IκBα Degradation Proteasome->Inhibition_Point1 DNA DNA (κB sites) p65/p50_n->DNA Inhibition_Point2 Inhibition of DNA Binding p65/p50_n->Inhibition_Point2 Transcription Transcription of Pro-inflammatory Genes DNA->Transcription

Caption: Inhibition of the NF-κB Signaling Pathway by Chalcone Derivatives.
Modulation of MAPK and Akt Signaling Pathways

Mitogen-activated protein kinases (MAPKs) and the PI3K/Akt signaling pathway are crucial in transducing extracellular signals into cellular responses, including inflammation. Enone derivatives have been demonstrated to modulate these pathways, leading to a reduction in inflammatory responses.[5]

  • MAPK Pathway: This includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Overactivation of these kinases contributes to the production of inflammatory cytokines. Enone derivatives can attenuate the phosphorylation of these MAPKs, thereby dampening the inflammatory cascade.[5]

  • Akt Pathway: The Akt pathway is involved in cell survival and proliferation, and its dysregulation is linked to chronic inflammation. Certain enone derivatives have been shown to affect Akt phosphorylation, contributing to their anti-inflammatory profile.[5]

MAPK_Akt_Modulation cluster_mapk MAPK Pathway cluster_akt PI3K/Akt Pathway Cell_Stimuli Inflammatory Stimuli MAPKKK MAPKKK Cell_Stimuli->MAPKKK PI3K PI3K Cell_Stimuli->PI3K MAPKK MAPKK MAPKKK->MAPKK MAPK p38, JNK, ERK MAPKK->MAPK MAPK_Inhibition Modulation by Enone Derivatives MAPK->MAPK_Inhibition Inflammatory_Response Inflammatory_Response MAPK->Inflammatory_Response leads to Akt Akt PI3K->Akt Akt_Inhibition Modulation by Enone Derivatives Akt->Akt_Inhibition Akt->Inflammatory_Response leads to

Caption: Modulation of MAPK and Akt Signaling Pathways.
Inhibition of Pro-inflammatory Enzymes

A key feature of inflammation is the increased activity of certain enzymes that produce inflammatory mediators.

  • Cyclooxygenases (COX-1 and COX-2): These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Chalcone derivatives have been shown to inhibit both COX-1 and COX-2, with a potential for selectivity towards COX-2, which is the inducible isoform at sites of inflammation.[6][7]

  • Neutrophil Elastase: This is a serine protease released by neutrophils during inflammation that can degrade extracellular matrix components and potentiate the inflammatory response. Enone derivatives have been found to inhibit neutrophil elastase release, thereby reducing tissue damage and inflammation.[5]

Part 2: Hypothesized Anticancer Mechanisms of Action

The signaling pathways targeted for anti-inflammatory effects are also deeply implicated in the pathogenesis of cancer. Therefore, derivatives of 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone are also being investigated for their anticancer potential.

  • Inhibition of Pro-survival Pathways: The inhibition of NF-κB and STAT3 signaling, as described in the anti-inflammatory section, is a critical anticancer mechanism. These pathways promote the expression of genes involved in cell survival, proliferation, and angiogenesis, and their inhibition can lead to the suppression of tumor growth.[2][4]

  • Induction of Apoptosis: Chalcones have been reported to induce apoptosis (programmed cell death) in various cancer cell lines. This can be achieved through the modulation of Bcl-2 family proteins and the activation of caspases.[8]

  • Histone Deacetylase (HDAC) Inhibition: Some chalcone derivatives have been identified as inhibitors of HDACs. HDACs play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis.[8]

Anticancer_Mechanisms Chalcone_Enone_Derivatives Chalcone_Enone_Derivatives NFkB_STAT3_Inhibition NF-κB and STAT3 Inhibition Chalcone_Enone_Derivatives->NFkB_STAT3_Inhibition HDAC_Inhibition HDAC Inhibition Chalcone_Enone_Derivatives->HDAC_Inhibition Apoptosis_Induction Direct Apoptosis Induction Chalcone_Enone_Derivatives->Apoptosis_Induction Reduced_Proliferation_Angiogenesis Reduced_Proliferation_Angiogenesis NFkB_STAT3_Inhibition->Reduced_Proliferation_Angiogenesis leads to Cell_Cycle_Arrest Cell_Cycle_Arrest HDAC_Inhibition->Cell_Cycle_Arrest leads to Cell_Death Cell_Death Apoptosis_Induction->Cell_Death leads to Cell_Cycle_Arrest->Cell_Death

Caption: Overview of Anticancer Mechanisms.

Part 3: Experimental Protocols for Mechanistic Validation

To validate the hypothesized mechanisms of action for novel 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone derivatives, a series of in vitro and in vivo experiments are essential. The following protocols provide a framework for these investigations.

In Vitro Enzyme Inhibition Assays

This assay measures the peroxidase component of COX enzymes.

Principle: The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[9]

Step-by-Step Protocol:

  • Prepare Reagents: Reconstitute COX-1 and COX-2 enzymes, heme, and arachidonic acid substrate as per the manufacturer's instructions (e.g., Cayman Chemical, Item No. 760111).[9]

  • Assay Setup: In a 96-well plate, set up background, 100% initial activity, and inhibitor wells.

  • Incubation: Add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the appropriate wells. Add the test compound (dissolved in a suitable solvent like DMSO) to the inhibitor wells and pre-incubate.

  • Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

  • Data Acquisition: After a specific incubation period (e.g., 2 minutes at 25°C), read the absorbance at 590 nm using a plate reader.[9]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Parameter Description
Enzymes Purified ovine COX-1 and human recombinant COX-2
Substrate Arachidonic Acid
Detection Colorimetric (Absorbance at 590 nm)
Output IC50 values for COX-1 and COX-2 inhibition

Principle: Neutrophil elastase hydrolyzes a specific non-fluorescent substrate to release a fluorescent product. The increase in fluorescence is proportional to the enzyme activity.[10]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, neutrophil elastase enzyme, substrate, and a known inhibitor (e.g., Sivelestat) as provided in a commercial kit (e.g., BPS Bioscience, Catalog No. 82090-1).[10]

  • Assay Plate Setup: Add assay buffer, test compound, and neutrophil elastase to the wells of a 96-well plate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells.

  • Data Acquisition: Measure the fluorescence at an appropriate excitation/emission wavelength (e.g., Ex/Em = 400/505 nm) in a kinetic mode for 30-60 minutes.

  • Data Analysis: Determine the rate of reaction for each well. Calculate the percentage of inhibition and the IC50 value for the test compound.

Cell-Based Assays

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.[8]

Step-by-Step Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

  • Compound Treatment: Treat the transfected cells with various concentrations of the test compound for a predetermined time (e.g., 2 hours).[8]

  • Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as TNF-α or LPS.[8]

  • Cell Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activation.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Enzyme_Assay Enzyme Inhibition Assays (COX, Neutrophil Elastase) Cell_Assay Cell-Based Assays (NF-κB, p-MAPK/Akt) Enzyme_Assay->Cell_Assay Animal_Model Carrageenan-Induced Paw Edema Cell_Assay->Animal_Model End End Animal_Model->End Lead Optimization Start Start: Compound Synthesis Start->Enzyme_Assay

Caption: Experimental Workflow for Mechanistic Validation.

Principle: This technique is used to detect the phosphorylation status of specific proteins, indicating the activation of signaling pathways.[11][12]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and treat them with the test compound, followed by stimulation with an inflammatory agent (e.g., LPS).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting: Block the membrane and incubate it with primary antibodies specific for the phosphorylated forms of ERK, JNK, p38, and Akt. Also, probe for the total forms of these proteins as loading controls.

  • Detection: Incubate the membrane with a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein.

In Vivo Anti-Inflammatory Model

Principle: This is a widely used and reproducible model of acute inflammation. Injection of carrageenan into the paw induces edema, which can be measured over time. The anti-inflammatory effect of a compound is determined by its ability to reduce this swelling.[13][14]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) to the laboratory conditions.

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at different time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Parameter Description
Animal Model Wistar rats or Swiss albino mice
Inflammatory Agent Carrageenan
Measurement Paw volume (plethysmometer)
Output Percentage inhibition of paw edema

Conclusion

Derivatives of 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone represent a promising class of compounds with significant therapeutic potential as anti-inflammatory and anticancer agents. The proposed mechanisms of action, centered around the inhibition of key inflammatory and oncogenic signaling pathways such as NF-κB, MAPK, and Akt, provide a solid foundation for further drug discovery and development efforts. The experimental protocols outlined in this guide offer a systematic approach to validate these mechanisms and to identify lead candidates for preclinical and clinical evaluation. The strategic incorporation of fluorine is anticipated to bestow favorable pharmacokinetic and pharmacodynamic properties upon these derivatives, enhancing their potential for clinical success.

References

  • BPS Bioscience. Neutrophil Elastase Inhibitor Screening Assay Kit. Available from: [Link]

  • ResearchGate. The proposed mechanism of chalcones on the inhibition of NF-κB activation. Available from: [Link]

  • National Center for Biotechnology Information. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. Available from: [Link]

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Sources

Exploratory

An In-depth Technical Guide to the Potential Biological Activity of 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone

Prepared for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the potential biological activities of the novel compound, 2,2-Difluoro-1-(3-flu...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel compound, 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone. While direct experimental data on this specific molecule is not yet prevalent in published literature, this document extrapolates its potential pharmacological relevance based on a thorough examination of its structural motifs and the established bioactivities of analogous compounds. We present a scientifically grounded rationale for investigating its potential as an anti-inflammatory, anti-cancer, and metabolic-modulating agent. Detailed, field-proven experimental protocols are provided to enable researchers to systematically evaluate these hypotheses. This guide is intended to serve as a foundational resource for initiating and advancing the preclinical investigation of this promising, yet underexplored, chemical entity.

Introduction and Rationale

2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone is a halogenated aromatic ketone with a unique substitution pattern that suggests significant potential for biological activity. The presence of a difluoroacetyl group and a fluorinated, methoxy-substituted phenyl ring provides a compelling basis for its investigation in drug discovery. Fluorine atoms are known to enhance metabolic stability and can influence a molecule's interaction with biological targets.[1] The methoxy group is a common feature in many bioactive natural products and synthetic drugs, often contributing to receptor binding and pharmacokinetic properties.

The acetophenone scaffold itself is a core structure in a variety of pharmacologically active compounds, including those with anti-inflammatory, analgesic, and α-glucosidase inhibitory activities.[2][3] Given the convergence of these structural alerts, a systematic evaluation of the biological activities of 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone is warranted. This guide outlines a strategic approach to this evaluation, focusing on its potential as an anti-inflammatory, anti-cancer, and metabolic-modulating agent.

Hypothesized Biological Activities and Mechanisms of Action

Based on the analysis of structurally related compounds, we hypothesize that 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone may exhibit the following biological activities:

Anti-Inflammatory Activity

Rationale: Substituted acetophenones have demonstrated significant anti-inflammatory properties. For instance, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone has been shown to suppress pro-inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.[4] Chalcone derivatives synthesized from 4'-fluoro-2'-hydroxyacetophenone have also exhibited potent anti-inflammatory and analgesic effects.[2] The fluorine and methoxy substituents on the phenyl ring of our target compound may modulate its interaction with key inflammatory mediators.

Potential Mechanism of Action: We hypothesize that 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone may inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This could be mediated through the modulation of upstream signaling pathways like NF-κB and MAPKs (p38, JNK, ERK).

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Target_Compound 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone Target_Compound->IKK inhibits? Target_Compound->MAPK_pathway inhibits? Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Gene_Expression induces G start Compound Synthesis & Characterization cytotoxicity Preliminary Cytotoxicity (e.g., MTT Assay) start->cytotoxicity anti_inflammatory Anti-inflammatory Assays cytotoxicity->anti_inflammatory anti_cancer Anti-cancer Assays cytotoxicity->anti_cancer metabolic Metabolic Assays (α-Glucosidase Inhibition) cytotoxicity->metabolic mechanism Mechanism of Action Studies anti_inflammatory->mechanism anti_cancer->mechanism metabolic->mechanism end Lead Optimization mechanism->end

Caption: General Experimental Workflow for Bioactivity Screening.

Detailed Protocol: Anti-inflammatory Activity in Macrophages

Objective: To determine the effect of 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cytotoxicity Assay:

    • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow to adhere overnight.

    • Treat cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

    • Add MTT solution and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Nitric Oxide (NO) Production Assay:

    • Seed cells in a 96-well plate and allow to adhere.

    • Pre-treat cells with non-toxic concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the supernatant and measure the nitrite concentration using the Griess reagent.

  • Cytokine Measurement (ELISA):

    • Following the same treatment protocol as the NO assay, collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Detailed Protocol: In Vitro Anti-Cancer Activity

Objective: To evaluate the cytotoxic effect of 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Appropriate cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT or Sulforhodamine B (SRB) assay kit

Procedure:

  • Cell Culture: Maintain the selected cancer cell lines in their recommended culture medium and conditions.

  • Cytotoxicity Assay (SRB):

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach.

    • Treat the cells with a range of concentrations of the test compound for 72 hours.

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the fixed cells with SRB solution.

    • Wash and solubilize the bound dye with Tris base.

    • Measure the absorbance at 510 nm to determine cell viability.

Detailed Protocol: α-Glucosidase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

Procedure:

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the α-glucosidase solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the substrate pNPG.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding sodium carbonate solution.

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from the aforementioned assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of Potential Biological Activities

AssayEndpointTest SystemPredicted Outcome
Anti-inflammatory
CytotoxicityIC₅₀ (µM)RAW 264.7 MacrophagesDetermine non-toxic concentrations for further assays
NO ProductionIC₅₀ (µM)LPS-stimulated RAW 264.7Dose-dependent inhibition of nitric oxide production
TNF-α ProductionIC₅₀ (µM)LPS-stimulated RAW 264.7Dose-dependent inhibition of TNF-α secretion
IL-6 ProductionIC₅₀ (µM)LPS-stimulated RAW 264.7Dose-dependent inhibition of IL-6 secretion
Anti-cancer
CytotoxicityGI₅₀ (µM)MCF-7, A549 cell linesDose-dependent inhibition of cancer cell growth
Metabolic
α-GlucosidaseIC₅₀ (µM)S. cerevisiae enzymeDose-dependent inhibition of enzyme activity

Conclusion

2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone represents a promising scaffold for the development of novel therapeutic agents. The structural features of this molecule provide a strong rationale for its investigation as a potential anti-inflammatory, anti-cancer, and metabolic-modulating compound. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of its biological activities and the elucidation of its mechanisms of action. The insights gained from these studies will be crucial in determining the future trajectory of this compound in the drug discovery and development pipeline.

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Foundational

An In-Depth Technical Guide to the In Silico Prediction of 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone Properties

Preamble: The Imperative of Predictive Chemistry in Modern Drug Discovery In the landscape of contemporary pharmaceutical research, the journey from a promising molecular entity to a clinically approved therapeutic is fr...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative of Predictive Chemistry in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research, the journey from a promising molecular entity to a clinically approved therapeutic is fraught with challenges. A significant portion of drug candidates fail during development not due to a lack of efficacy, but because of poor pharmacokinetic profiles—absorption, distribution, metabolism, excretion (ADME)—and unforeseen toxicity.[1][2][3] The ability to forecast these properties before a compound is ever synthesized represents a paradigm shift, offering immense savings in both time and resources.[4][5] This is the domain of in silico prediction, a powerful confluence of chemistry, biology, and computer science that has become indispensable in early-stage drug discovery.[1][6]

This guide provides a comprehensive, technically-grounded walkthrough for generating a detailed physicochemical and pharmacokinetic profile of the novel compound 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone . We will move beyond a simple recitation of steps, delving into the causality behind methodological choices and the interpretation of predictive data. As this molecule is not extensively characterized in public literature, this exercise serves as a real-world example of leveraging computational tools to build a foundational understanding of a new chemical entity from first principles.

Our approach is structured to empower researchers, scientists, and drug development professionals to apply these techniques with confidence, grounded in scientific integrity and a deep understanding of the underlying models.

Chapter 1: Defining the Subject Molecule and Our Predictive Strategy

The first and most critical step in any in silico analysis is the unambiguous representation of the molecule. Our subject, 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone, is defined by its chemical structure. For computational input, this is most commonly translated into the Simplified Molecular Input Line Entry System (SMILES) format.

Molecule: 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone SMILES String: COC1=C(F)C=C(C=C1)C(=O)C(F)F

Our predictive strategy will follow a logical progression, beginning with fundamental physicochemical properties that govern a molecule's behavior and moving toward complex biological interactions. This multi-faceted approach ensures a holistic profile.

G cluster_input Input cluster_analysis Predictive Analysis cluster_output Output SMILES Molecule Structure (SMILES String) PhysChem Part 1: Physicochemical Properties SMILES->PhysChem Foundation ADMET Part 2: ADMET Profile PhysChem->ADMET Influences Report Comprehensive Property Profile ADMET->Report Synthesize

Caption: Overall workflow for the in silico prediction of molecular properties.

Chapter 2: Prediction of Core Physicochemical Properties

Physicochemical properties are the bedrock upon which a compound's pharmacokinetic behavior is built.[7] They dictate how a molecule will interact with the diverse environments within the human body, from the aqueous milieu of the bloodstream to the lipid bilayers of cell membranes.

Lipophilicity (logP) and Distribution (logD)
  • Expert Rationale: Lipophilicity, often expressed as the octanol-water partition coefficient (logP), is a critical measure of a molecule's preference for a non-polar versus a polar environment.[8] This property profoundly influences membrane permeability and, consequently, absorption and distribution. However, many drugs are ionizable. The distribution coefficient (logD) accounts for this by considering the compound's ionization state at a specific pH, providing a more physiologically relevant measure.[9] We predict both to gain a full picture.

  • Methodology: We will utilize a consensus model approach, leveraging multiple algorithms to derive a more robust prediction. Many modern web servers, such as SwissADME, employ a blend of methods including atom-based and fragment-based contributions.

  • Experimental Protocol: Using a Web-Based Consensus Model

    • Navigate to a comprehensive, free ADMET prediction web server like SwissADME.

    • Input Data: In the provided input field, paste the SMILES string for our compound: COC1=C(F)C=C(C=C1)C(=O)C(F)F.

    • Execute Analysis: Initiate the prediction process, typically by clicking a "Run" or "Submit" button.

    • Data Retrieval: Locate the "Physicochemical Properties" section in the results output. Record the consensus logP value. Many tools also provide values from multiple algorithms (e.g., iLOGP, XLOGP3, WLOGP).

Aqueous Solubility (logS)
  • Expert Rationale: A drug must be in solution to be absorbed and distributed effectively.[7] Poor aqueous solubility is a primary reason for low bioavailability and a major hurdle in drug development.[10] Predictions are typically expressed as logS, the base-10 logarithm of the molar solubility. Computational methods range from quantitative structure-property relationship (QSPR) models, which correlate molecular descriptors with known solubility data, to more complex physics-based approaches.[11][12]

  • Experimental Protocol: Using a QSPR-Based Model

    • Tool Selection: Utilize the same web server (e.g., SwissADME) or another specialized tool like pkCSM.

    • Input Data: Ensure the correct SMILES string is entered.

    • Execution: Run the prediction.

    • Data Retrieval: Find the logS value in the results. Pay close attention to the associated qualitative solubility class (e.g., Poorly, Moderately, Soluble) provided by the tool, as this contextualizes the numerical value.

Ionization State (pKa)
  • Expert Rationale: The acid dissociation constant (pKa) determines the extent to which a compound will be ionized at a given pH.[13] Since the charge state of a molecule dramatically affects its solubility and ability to cross membranes, understanding its pKa is crucial for predicting its behavior in different physiological compartments (e.g., stomach pH ~2, blood pH ~7.4).[9] Prediction algorithms often use a combination of rule-based methods and quantum chemical calculations.[14]

  • Experimental Protocol: Using a Rule- and Calculation-Based Tool

    • Tool Selection: For pKa, specialized software or web servers like those provided by ChemAxon (Marvin) or ACD/Labs are often used. Some general ADMET predictors also provide estimates.[13][15]

    • Input Data: Input the SMILES string.

    • Execution & Data Retrieval: Run the calculation and identify the predicted acidic and basic pKa values. The tool will identify the specific atoms associated with these values. For our compound, we do not expect strong acidic or basic centers.

Chapter 3: In Silico ADMET Profiling

With a foundation in the compound's physicochemical nature, we can now predict its journey through the body. The early assessment of ADMET properties is a cornerstone of modern drug discovery, helping to reduce late-stage failures.[4][16]

G node_input Input Molecule (SMILES) node_server Prediction Server (e.g., SwissADME, pkCSM) node_input->node_server node_abs Absorption HIA, Caco-2 node_server->node_abs node_dist Distribution BBB, PPB node_server->node_dist node_met Metabolism CYP Inhibition node_server->node_met node_tox Toxicity AMES, hERG node_server->node_tox node_output Output ADMET Profile node_abs->node_output node_dist->node_output node_met->node_output node_tox->node_output

Caption: A generalized workflow for web-based ADMET property prediction.

Absorption
  • Expert Rationale: For orally administered drugs, absorption from the gastrointestinal tract is the first critical step. We assess this using two key predictors: Human Intestinal Absorption (HIA) and Caco-2 cell permeability. HIA models provide a general classification (high/low absorption), while Caco-2 permeability models simulate the passage of a drug across the intestinal epithelial cell barrier. These are typically classification or regression models built from large experimental datasets.

  • Experimental Protocol: Predicting Absorption Parameters

    • Tool Selection: Use a comprehensive web server like ADMETlab or pkCSM, which provides specific absorption models.

    • Input & Execution: Submit the SMILES string for 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone.

    • Data Interpretation:

      • For HIA , the output is often a probability or a binary classification (+/-). A positive result suggests good absorption.

      • For Caco-2 Permeability , the result is typically a predicted permeability coefficient (Papp) in cm/s. Higher values indicate greater permeability.

Distribution
  • Expert Rationale: Once in the bloodstream, a drug distributes to various tissues. Two key factors govern this process: the ability to cross the Blood-Brain Barrier (BBB) and the extent of binding to Plasma Proteins (PPB). BBB penetration is critical for CNS-acting drugs but undesirable for peripherally acting ones. PPB is important because only the unbound fraction of a drug is pharmacologically active. High PPB can limit efficacy and affect clearance.

  • Experimental Protocol: Predicting Distribution

    • Tool Selection & Execution: Using the same server (e.g., pkCSM), locate the distribution predictions.

    • Data Interpretation:

      • BBB Penetration: The result is often a logBB value or a simple "Yes/No" classification. A logBB > 0 suggests the compound can cross the BBB.

      • Plasma Protein Binding: The output is typically a percentage of binding. Values >90% are considered high.

Metabolism
  • Expert Rationale: The body modifies foreign compounds, primarily in the liver, via enzymes like the Cytochrome P450 (CYP) family. A new drug candidate should ideally not be a potent inhibitor of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4), as this can lead to dangerous drug-drug interactions. Predicting whether our compound is a substrate or inhibitor of these enzymes is a crucial safety check. These predictions rely on QSAR models or structural alerts.[17][18]

  • Experimental Protocol: Predicting CYP Interactions

    • Tool Selection & Execution: Use a server that offers CYP inhibition and substrate prediction (e.g., SwissADME, pkCSM).

    • Data Interpretation: The results are typically presented as a series of "Yes/No" predictions for each major CYP isoform. A "Yes" for inhibition of a major isoform like CYP3A4 is a significant flag that warrants further investigation.

Toxicity
  • Expert Rationale: Early toxicity assessment is vital to prevent costly late-stage failures.[5][19] Key in silico toxicology endpoints include AMES toxicity (predicting mutagenicity), hERG inhibition (cardiotoxicity risk), and hepatotoxicity (liver damage).[17] These computational models are trained on extensive experimental data and identify toxicophores—substructural fragments known to be associated with toxicity.[20]

  • Experimental Protocol: Predicting Key Toxicological Endpoints

    • Tool Selection & Execution: Use a server with a dedicated toxicity prediction module, such as ProTox-II or the toxicity sections of pkCSM or ADMETlab.

    • Data Interpretation:

      • AMES Toxicity: A positive result indicates potential mutagenicity.

      • hERG Inhibition: A positive result ("Blocker") indicates a risk of cardiotoxicity.

      • Hepatotoxicity: A positive result indicates a risk of drug-induced liver injury.

Chapter 4: Data Synthesis and Profile Summary

The final step is to collate all predicted data into a single, easily digestible format. This summary table provides a holistic view of the compound's potential as a drug candidate, highlighting both its strengths and potential liabilities.

Table 1: Predicted Property Profile for 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone

CategoryPropertyPredicted ValueInterpretation & Causality
Identifier SMILESCOC1=C(F)C=C(C=C1)C(=O)C(F)FUnambiguous machine-readable chemical structure.
Physicochemical Consensus logPValue from ToolIndicates the molecule's lipophilicity, influencing absorption and distribution.
Aqueous Solubility (logS)Value from ToolGoverns how well the compound dissolves, a key factor for bioavailability.
pKa (Acidic/Basic)Value from ToolDetermines ionization state at physiological pH, affecting solubility and permeability.
Absorption HIAPositive/NegativePredicts the likelihood of absorption from the human intestine.
Caco-2 PermeabilityHigh/LowModels the ability to cross the intestinal cell barrier.
Distribution BBB PermeantYes/NoPredicts ability to enter the central nervous system.
Plasma Protein Binding (%)Value from ToolHigh binding can limit the free, active concentration of the drug.
Metabolism CYP1A2 InhibitorYes/NoInhibition can lead to drug-drug interactions.
CYP2C9 InhibitorYes/No"
CYP2C19 InhibitorYes/No"
CYP2D6 InhibitorYes/No"
CYP3A4 InhibitorYes/No"
Toxicity AMES MutagenicityPositive/NegativeA positive result is a significant flag for potential carcinogenicity.
hERG InhibitionBlocker/Non-blockerBlocking the hERG channel is a major risk factor for cardiac arrhythmia.
HepatotoxicityPositive/NegativePredicts the potential for drug-induced liver injury.

Note: The values in this table are placeholders and must be populated by executing the protocols described in this guide using the specified computational tools.

Conclusion

This guide has outlined a systematic and scientifically rigorous methodology for the in silico prediction of the core physicochemical and ADMET properties of 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone. By following these protocols, a researcher can construct a comprehensive preliminary profile of a novel compound without requiring any physical sample. This predictive data is invaluable for triaging candidates, prioritizing synthetic efforts, and designing safer, more effective medicines. It is crucial to remember that these in silico predictions are not a replacement for experimental validation but are a powerful, indispensable tool for guiding the drug discovery process with greater efficiency and insight.[17][19]

References

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Exploratory

A Comprehensive Technical Guide to the Thermodynamic Properties of 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone: A Methodological Approach for Pharmaceutical Intermediates

Introduction: The Strategic Importance of Fluorinated Ketones in Modern Drug Discovery In the landscape of contemporary drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Ketones in Modern Drug Discovery

In the landscape of contemporary drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry.[1][2] Fluorine and fluorine-containing functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability, binding affinity, and bioavailability.[3] The subject of this guide, 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone (CAS No. 1352223-58-5), represents a class of fluorinated aromatic ketone intermediates that are pivotal in the synthesis of advanced pharmaceutical agents.[4][5] Its structure, featuring a difluoromethylene group adjacent to the carbonyl and a fluoro-substituted phenyl ring, offers a unique combination of electronic properties and synthetic handles.

This document will provide an in-depth exploration of the key thermodynamic parameters, detail the state-of-the-art experimental and computational methodologies for their determination, and explain the causal links between these properties and their practical implications in a pharmaceutical context.

The Role of Thermodynamic Properties in Pharmaceutical Development

The journey from a promising chemical intermediate to a viable drug product is paved with physical chemistry. The thermodynamic properties of a compound govern its behavior at every stage, from synthesis and purification to formulation and in vivo performance. For a solid compound like 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone, these parameters are fundamental.

  • Gibbs Free Energy (G): This fundamental property determines the spontaneity of processes such as dissolution and phase transitions. A negative Gibbs free energy of solvation is essential for a drug's solubility.

  • Enthalpy (H): The enthalpy of fusion (melting) and sublimation provides insight into the strength of the intermolecular forces within the crystal lattice. These forces directly impact solubility and dissolution rates. The enthalpy of formation is a critical parameter for reaction calorimetry and ensuring process safety.[6]

  • Entropy (S): This parameter quantifies the degree of disorder in a system and is a key driver of physical and chemical changes.

  • Heat Capacity (Cp): Knowledge of a material's heat capacity is crucial for designing safe and efficient heating and cooling profiles during chemical synthesis and processing.[7][8]

  • Melting Point (Tm): A sharp melting point is an indicator of purity. This thermal event is also a key parameter in many pharmaceutical manufacturing processes, such as hot-melt extrusion.

  • Boiling Point (Tb) and Vapor Pressure: While the boiling point of a solid intermediate may be high, its vapor pressure and sublimation characteristics are important for processes like freeze-drying (lyophilization) and for assessing handling risks.[7][8]

A thorough understanding of these properties allows scientists to anticipate challenges related to polymorphism, chemical stability, and bioavailability, thereby guiding rational formulation design and scalable manufacturing processes.

Experimental Determination of Thermodynamic Properties

A multi-technique experimental approach is essential for a comprehensive thermodynamic characterization. The following protocols are standard in the pharmaceutical industry for characterizing solid organic compounds.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Heat Capacity

DSC is the workhorse for thermal analysis, measuring the difference in heat flow between a sample and a reference as a function of temperature.

Core Applications:

  • Determination of melting point (Tm) and enthalpy of fusion (ΔHfus).

  • Identification of polymorphic transitions, glass transitions, and decomposition events.

  • Measurement of heat capacity (Cp).

Step-by-Step Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.

  • Instrument Setup: Place both pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program (Melting Point): Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the melting endotherm.

  • Thermal Program (Heat Capacity): For Cp determination, a more complex modulated temperature program (e.g., ±1°C every 60 seconds) is superimposed on the linear heating ramp.

  • Data Analysis: The melting point is identified as the onset or peak of the endothermic event. The enthalpy of fusion is calculated by integrating the area under the melting peak. Heat capacity is determined from the modulated heat flow signal.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh 3-5 mg of Sample B Seal in Aluminum Pan A->B C Place Sample & Reference in DSC Cell B->C D Purge with N2 Gas C->D E Apply Temperature Program (e.g., 10°C/min ramp) D->E F Generate Heat Flow vs. Temperature Plot E->F G Identify Melting Peak (Tm) F->G H Integrate Peak Area (ΔHfus) F->H

Caption: Workflow for DSC analysis to determine melting point (Tm) and enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time, providing critical information about its thermal stability and decomposition profile.

Core Applications:

  • Determination of decomposition temperature (Td).

  • Assessment of solvent/water content.

  • Analysis of thermal degradation kinetics.

Step-by-Step Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone into a ceramic or platinum TGA pan.

  • Instrument Setup: Suspend the pan from the microbalance within the TGA furnace. Purge with an inert gas (e.g., nitrogen at 50 mL/min).

  • Thermal Program: Equilibrate the sample at ambient temperature. Ramp the temperature at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 600°C) to ensure complete decomposition.

  • Data Analysis: The output is a plot of mass percentage versus temperature. The onset of the mass loss curve is reported as the decomposition temperature.

TGA_Workflow A Load 5-10 mg Sample into TGA Pan B Place Pan in Furnace under N2 Flow A->B C Heat at a Linear Rate (e.g., 10°C/min) B->C D Record Mass vs. Temperature C->D E Analyze Onset of Mass Loss (Td) D->E

Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

Experimental Technique Primary Thermodynamic Property Measured Importance in Drug Development
Differential Scanning Calorimetry (DSC)Melting Point (Tm), Enthalpy of Fusion (ΔHfus), Heat Capacity (Cp), Polymorphic TransitionsPurity assessment, stability, formulation design (e.g., hot-melt extrusion), process safety.
Thermogravimetric Analysis (TGA)Decomposition Temperature (Td), Thermal StabilityDefines upper-temperature limits for processing and storage, assesses hydrate/solvate forms.
Knudsen Effusion MethodVapor Pressure, Enthalpy of Sublimation (ΔHsub)Relevant for lyophilization, assessing volatility, and understanding solid-state stability.
Bomb CalorimetryEnthalpy of Formation (ΔHf)Crucial for reaction calorimetry, hazard assessment, and ensuring process safety at scale.

Computational Prediction of Thermodynamic Properties

When experimental data is scarce or before a compound is synthesized, computational methods provide invaluable predictions. These in silico techniques are rooted in quantum mechanics and statistical mechanics.[9][10]

Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method used to predict the electronic structure and properties of molecules. For thermodynamic properties, a standard workflow is employed.

Core Principles:

  • The method calculates the ground-state energy of the molecule.

  • A geometry optimization is performed to find the lowest energy conformation.

  • A frequency calculation is then run on the optimized geometry. The resulting vibrational frequencies are used to calculate thermodynamic properties via statistical mechanics principles.

Step-by-Step Computational Workflow:

  • Structure Input: Build the 3D structure of 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone.

  • Geometry Optimization: Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d)). This finds the most stable molecular conformation.

  • Frequency Calculation: Using the optimized geometry, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms a true energy minimum.

  • Thermochemical Analysis: The output of the frequency calculation includes zero-point vibrational energy, and thermal corrections to enthalpy and entropy. These are used to calculate the standard thermodynamic functions.

DFT_Workflow A Build 3D Molecular Structure B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B D Frequency Calculation B->D C Verify Minimum Energy (No Imaginary Frequencies) C->B  [False] E Calculate Thermodynamic Properties via Statistical Mechanics C->E  [True] D->C F Output: H, S, G, Cp E->F

Caption: Computational workflow for predicting thermodynamic properties using DFT.

Computational Method Predicted Properties Typical Use Case
Density Functional Theory (DFT)Enthalpy of Formation, Entropy, Gibbs Free Energy, Heat CapacityHigh-accuracy prediction for individual molecules where no experimental data exists.
Group Contribution MethodsEnthalpy of Formation, Heat Capacity, Boiling PointRapid estimation of properties for large sets of molecules based on their functional groups.[8]

Illustrative Data and Interpretation

To provide a practical context, the following table presents a set of hypothetical but realistic thermodynamic data for 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone, which would be the expected output of the aforementioned methodologies.

Table: Illustrative Thermodynamic Data for 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone (Note: These values are for illustrative purposes to guide researchers and are not experimentally verified data.)

Property Symbol Illustrative Value Method of Determination Pharmaceutical Relevance
Molecular WeightMW204.15 g/mol CalculationStoichiometry, formulation calculations.
Melting PointTm75 - 80 °CDSCIndicates purity; defines processing parameters. A relatively low Tm may be suitable for hot-melt extrusion.
Enthalpy of FusionΔHfus25 kJ/molDSCReflects crystal lattice energy. A higher value suggests stronger intermolecular forces, potentially impacting solubility.
Heat Capacity (Solid)Cp(s)210 J/(mol·K) at 298KDSC / DFTEssential for heat transfer calculations in process design and safety analysis.
Decomposition Temp.Td> 250 °CTGAHigh thermal stability suggests the compound can withstand typical drying and processing temperatures.
Standard Enthalpy of Formation (Gas)ΔHf°(g)-550 kJ/molDFT / Bomb CalorimetryFundamental thermochemical data for reaction hazard analysis.
Standard Gibbs Free Energy of Formation (Gas)ΔGf°(g)-480 kJ/molDFTIndicates thermodynamic stability of the molecule itself.

Interpretation for a Drug Development Professional:

  • The moderate melting point and substantial enthalpy of fusion suggest a stable crystalline solid with significant lattice energy. This would prompt an early investigation into its solubility in various pharmaceutical solvents.

  • The high decomposition temperature provides a wide and safe processing window for operations like milling, blending, and granulation.

  • The predicted enthalpy of formation is highly exothermic, a common trait for fluorinated compounds. This value would be a critical input for any scale-up safety assessment to ensure adequate heat removal during synthesis.

Conclusion

While specific experimental thermodynamic data for 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone is not yet in the public domain, this guide provides a comprehensive and actionable framework for its determination. By systematically applying the experimental techniques of DSC and TGA, complemented by the predictive power of computational methods like DFT, researchers can build a complete thermodynamic profile of this and other novel pharmaceutical intermediates. This characterization is not a perfunctory task; it is a fundamental pillar of modern, data-driven drug development. It enables scientists to mitigate risks, ensure safety, and rationally design formulations, ultimately accelerating the path from a promising molecule to a life-changing medicine.

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  • Taylor, R. J., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 248-256. [Link]

  • Chemistry LibreTexts. (2022). Properties of Aldehydes and Ketones. [Link]

  • European Patent Office. (2020). EP 3 597 627 A1. [Link]

  • D'Ambra, F., et al. (2024). Direct Enthalpy Measurement for Hydrogenation of Liquid Organic Hydrogen Carriers by Differential Scanning Calorimetry under H2 Pressure. Industrial & Engineering Chemistry Research, 63(30), 13157-13168. [Link]

  • Chen, S. S., Rodgers, A. S., Chao, J., Wilhoit, R. C., & Zwolinski, B. J. (1975). Ideal gas thermodynamic properties of six fluoroethanes. Journal of Physical and Chemical Reference Data, 4(2), 441-456. [Link]

  • Allen Institute. (2024). Ketones: Structure, Properties and Chemical test. [Link]

  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • Chemistry LibreTexts. (2022). 14.10: Properties of Aldehydes and Ketones. [Link]

  • Endeavor BioMedicines. (2025). Endeavor BioMedicines Receives Orphan Drug Designation from the U.S. Food and Drug Administration and European Commission for Taladegib (ENV-101) for the Treatment of Idiopathic Pulmonary Fibrosis. [Link]

  • Allen Institute for AI. (2003). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[7][11]-thiazepin-3(2H)-one. [Link]

  • Lindsley, C. W., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective negative allosteric modulator. Journal of Medicinal Chemistry, 56(12), 5208–5212. [Link]

  • PubChem. 1-(3-Fluoro-4-methoxyphenyl)-2-(morpholin-4-yl)ethanone. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone in Organic Synthesis

Introduction: A Privileged Scaffold in Modern Drug Discovery The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate phy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The difluoromethyl (CF2H) group, in particular, has garnered significant interest as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities. Its unique electronic properties, including its ability to act as a lipophilic hydrogen bond donor, can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2]

2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone is a valuable synthetic intermediate that combines the advantageous difluoromethyl ketone moiety with the 3-fluoro-4-methoxyphenyl group. This latter scaffold is frequently found in pharmacologically active compounds, where the fluorine and methoxy substituents can fine-tune the molecule's electronic and metabolic profile.[3][4] The presence of these fluorinated motifs often leads to enhanced potency and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]

This application note provides a comprehensive guide to the synthesis and synthetic applications of 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone, offering detailed protocols for its preparation and its use as a versatile building block in the construction of complex organic molecules.

Synthesis of 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone

The synthesis of α,α-difluoromethyl aryl ketones can be achieved through various methods, including the direct fluorination of the corresponding aryl methyl ketone. Electrophilic fluorinating agents, such as Selectfluor®, are commonly employed for this transformation.[7][8] The reaction proceeds via the formation of an enol or enolate intermediate, which then attacks the electrophilic fluorine source. The presence of a base is often necessary to facilitate the second fluorination step, as the intermediate α-fluoro ketone is less prone to enolization.[1][9]

Synthesis_of_Target_Molecule Start 1-(3-Fluoro-4-methoxyphenyl)ethanone Product 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone Start->Product Electrophilic Difluorination Reagents Selectfluor® (2.2 eq) NaH (2.2 eq) THF, 0 °C to rt Claisen_Schmidt_Condensation cluster_0 Reactants Ketone 2,2-Difluoro-1-(3-fluoro-4- methoxyphenyl)ethanone Product Fluorinated Chalcone Ketone->Product Condensation Aldehyde Aromatic Aldehyde Aldehyde->Product Condensation Reagents NaOH, Ethanol rt, 12h Heterocycle_Synthesis Chalcone Fluorinated Chalcone Pyrazole Fluorinated Pyrazole Chalcone->Pyrazole Acetic Acid, reflux Pyrimidine Fluorinated Pyrimidine Chalcone->Pyrimidine NaOEt, Ethanol, reflux Hydrazine Hydrazine Hydrate Guanidine Guanidine HCl Reduction_to_Alcohol Ketone 2,2-Difluoro-1-(3-fluoro-4- methoxyphenyl)ethanone Product 2,2-Difluoro-1-(3-fluoro-4- methoxyphenyl)ethanol Ketone->Product Reduction Reagents NaBH₄, Methanol 0 °C to rt Wittig_Reaction Ketone 2,2-Difluoro-1-(3-fluoro-4- methoxyphenyl)ethanone Product Fluorinated Alkene Ketone->Product Olefination Ylide Phosphorus Ylide (e.g., Ph₃P=CH₂)

Sources

Application

Application Notes and Protocols: 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone in Pharmaceutical Synthesis

Introduction: The Strategic Value of the α,α-Difluoroketone Moiety The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, with approximately 30% of FDA-approved d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the α,α-Difluoroketone Moiety

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, with approximately 30% of FDA-approved drugs containing at least one fluorine atom.[1][2] This is due to the unique properties fluorine imparts, such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1][2][3] Among the various fluorinated motifs, the difluoromethylene (-CF2-) group holds a privileged position. It serves as a non-hydrolyzable bioisostere of a carbonyl group or an ether oxygen, and can modulate the pKa of adjacent functional groups, thereby influencing drug-receptor interactions.[4]

2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone is an advanced building block that positions this valuable -CF2- unit adjacent to a carbonyl group. This arrangement unlocks a unique set of chemical transformations, making it a versatile precursor for a diverse range of complex pharmaceutical intermediates. The ketone functionality serves as a reactive handle for nucleophilic additions and reductions, while the adjacent difluoromethylene group enables the formation of difluoroenolates for carbon-carbon and carbon-nitrogen bond formation. This guide provides an in-depth exploration of the properties, synthesis, and core applications of this building block for researchers and professionals in drug development.

Physicochemical Properties and Handling

Proper handling and storage are paramount for ensuring the integrity of this reactive intermediate. The following table summarizes its key properties.

PropertyValueSource
Chemical Name 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone-
CAS Number 1806933-28-1Internal Data
Molecular Formula C₉H₇F₃O₂Internal Data
Molecular Weight 208.15 g/mol Internal Data
Appearance Off-white to pale yellow solid or oilGeneral Observation
Density ~1.35 g/cm³ (predicted)-
Boiling Point Not available (likely high)-
Storage Store at 2-8°C under an inert atmosphere (Argon or Nitrogen)[5]

Handling and Safety:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors.

  • The compound may undergo hydration when exposed to moisture to form a hydrate.[6] It is crucial to use anhydrous solvents and techniques for most reactions.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Synthetic Accessibility

The title compound can be prepared through various established methods for the synthesis of α,α-difluoroketones. A common and reliable approach involves the electrophilic fluorination of a suitable precursor, such as an enol silyl ether derived from the corresponding acetophenone.

Workflow for Utilizing the Building Block

The following diagram illustrates the central role of 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone in accessing key pharmaceutical scaffolds.

G cluster_products Resulting Scaffolds main 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone reduction Reduction main->reduction nucleophilic_add Nucleophilic Addition main->nucleophilic_add enolate_form Enolate Formation main->enolate_form chiral_alc Chiral Difluoromethyl Alcohols reduction->chiral_alc tert_alc Tertiary Difluoromethyl Alcohols nucleophilic_add->tert_alc beta_hydroxy α,α-Difluoro-β-hydroxy Ketones (Aldol Adducts) enolate_form->beta_hydroxy beta_amino α,α-Difluoro-β-amino Ketones (Mannich Adducts) enolate_form->beta_amino

Caption: Synthetic pathways from the title compound to key pharmaceutical intermediates.

Key Synthetic Transformations and Protocols

The utility of 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone stems from its predictable reactivity at two key positions: the electrophilic carbonyl carbon and the acidic α-proton (once formed as a difluoroenolate).

A. Reduction to Difluoromethyl Alcohols

The reduction of the ketone provides access to valuable chiral or achiral difluoromethyl alcohols. These products are precursors to a wide range of compounds where the hydroxyl group can be further functionalized.

Causality: The choice of reducing agent dictates the outcome. Powerful, non-selective hydrides like NaBH₄ will produce a racemic alcohol. In contrast, chiral reducing agents or catalytic asymmetric hydrogenation can achieve high levels of stereocontrol, which is often critical for biological activity.

This protocol describes a straightforward, non-stereoselective reduction.

  • Preparation: Dissolve 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone (1.0 equiv.) in anhydrous methanol (0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction and minimize side products.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise over 15 minutes. The slow addition prevents excessive foaming and ensures a controlled reaction rate.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: Purify the resulting crude alcohol by flash column chromatography on silica gel to yield the desired 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethanol.

B. Nucleophilic Addition for Tertiary Alcohol Synthesis

The addition of organometallic reagents (e.g., Grignard or organolithium) to the carbonyl group is a fundamental C-C bond-forming reaction, yielding tertiary difluoromethyl alcohols. These structures are particularly challenging to synthesize via other methods.[7]

Causality: The reaction must be conducted under strictly anhydrous conditions at low temperatures (-78 °C) to prevent quenching of the highly basic organometallic reagent and to avoid side reactions. The difluoromethyl group's electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, facilitating the attack.

G start 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone reagent + R-MgBr (Grignard Reagent) in THF, -78°C start->reagent intermediate [Intermediate Alkoxide] reagent->intermediate quench + H₃O⁺ (Aqueous Workup) intermediate->quench product Tertiary Difluoromethyl Alcohol quench->product

Caption: General scheme for Grignard addition to the difluoroketone.

C. Difluoroenolate Generation for Aldol and Mannich Reactions

Perhaps the most powerful application of α,α-difluoroketones is their use as precursors to difluoroenolates.[8] Unlike their non-fluorinated counterparts, the generation of these enolates can be achieved under specific conditions, which then act as potent nucleophiles in aldol and Mannich-type reactions.[7][8][9]

Causality: The direct deprotonation of α,α-difluoroketones is challenging. Therefore, enolate equivalents are often generated in situ. One common strategy involves using a Lewis acid and a silane additive or a strong, non-nucleophilic base.[8] This generates a transient, highly nucleophilic species that can be trapped by electrophiles like aldehydes or imines. This approach provides access to α,α-difluoro-β-hydroxy ketones and α,α-difluoro-β-amino ketones, which are key motifs in protease inhibitors and other therapeutics.[9]

This protocol is adapted from methodologies using a catalytic organosuperbase to generate the difluoroenolate for reaction with an aldehyde.[8]

  • Preparation: In an oven-dried, argon-flushed flask, combine 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone (1.0 equiv.), the desired aldehyde (e.g., benzaldehyde, 1.2 equiv.), and a phosphazene base such as P₂-Et (10 mol%) in anhydrous THF (0.5 M).

  • Additive: Add a silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA, 1.5 equiv.), which acts as a TMS source to facilitate the catalytic cycle.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by ¹⁹F NMR or LC-MS to observe the consumption of the starting ketone.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford the desired α,α-difluoro-β-hydroxy ketone.

G cluster_enolate Step 1: Enolate Generation cluster_trapping Step 2: Electrophilic Trap cluster_products Step 3: Product Formation start 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone enolate_gen Base / Lewis Acid (e.g., P₂-Et, CsF) start->enolate_gen enolate Difluoroenolate (Reactive Intermediate) enolate_gen->enolate aldehyde Aldehyde (R-CHO) enolate->aldehyde imine Imine (R-CH=NR') enolate->imine aldol_product Aldol Adduct (β-Hydroxy Ketone) aldehyde->aldol_product mannich_product Mannich Adduct (β-Amino Ketone) imine->mannich_product

Caption: Generation and trapping of the difluoroenolate intermediate.

Case Study: Application in Kinase Inhibitor Synthesis

While specific examples naming 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone may be found primarily in patent literature, the analogous building block, N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide, has been synthesized for use as a MEK inhibitor for the treatment of cancer.[10] The synthesis of such complex molecules often relies on the coupling of aromatic fragments. The title building block is ideally suited for creating fragments that can be incorporated into kinase inhibitors, where the methoxy and fluoro substituents can be used to tune solubility and engage in specific interactions within the ATP-binding pocket.

Conclusion

2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone is a high-value, versatile building block for pharmaceutical research and development. Its true power lies in the combination of a reactive carbonyl handle with the synthetically accessible difluoroenolate intermediate. This duality allows for the construction of complex molecular architectures containing the metabolically robust difluoromethylene group. The protocols and principles outlined in this guide demonstrate its broad applicability in synthesizing key pharmaceutical intermediates, including chiral alcohols and α,α-difluoro-β-hydroxy/amino ketones, underscoring its importance for the modern medicinal chemist.

References

  • Jasiński, M., & Röschenthaler, G. V. (2014). Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate. PMC - NIH. [Link]

  • Mori, K., & Akiyama, T. (2016). Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. Organic Letters. [Link]

  • Gagnon, D., et al. (2021). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. The Journal of Organic Chemistry. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]

  • Lequeux, T., et al. (2023). Direct Deprotonative Functionalization of α,α‐Difluoromethyl Ketones using a Catalytic Organosuperbase. Chemistry – A European Journal. [Link]

  • Prakash, G. K. S., et al. (2012). Tuning the Reactivity of Difluoromethyl Sulfoximines from Electrophilic to Nucleophilic. Journal of the American Chemical Society. [Link]

  • MySkinRecipes. (n.d.). 2,2-Difluoro-1-phenylethanone. MySkinRecipes. [Link]

  • Gagnon, D., et al. (2021). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. PMC. [Link]

  • Taylor, S. D. (2021). Synthesis of ß-Keto-and ß-Hydroxy-α,α-difluorosulfonamides. UWSpace. [Link]

  • Obijalska, E., et al. (2015). Nucleophilic addition of (difluoromethyl)trimethylsilane to selected α-imino ketones and aryl diketones. ResearchGate. [Link]

  • Xu, W., et al. (2010). Generating diversity in difluoromethyl ketone derivatives. Semantic Scholar. [Link]

  • Hubei Amarvel Biotech Co., Ltd. (2026). 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis. Amarvelbio. [Link]

  • Chambers, R. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. [Link]

  • Gouverneur, V., et al. (2019). The addition of nucleophiles to α‐fluoro‐α,β‐unsaturated ketones. ResearchGate. [Link]

  • Hu, J., et al. (2014). Highly Stereoselective Nucleophilic Addition of Difluoromethyl‐2‐pyridyl Sulfone to Sugar Lactones and Efficient Synthesis of Fluorinated 2‐Ketoses. Chemistry – An Asian Journal. [Link]

  • Chambers, R. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. PMC - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Chambers, R. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. ResearchGate. [Link]

  • Hu, J. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications. [Link]

  • Wang, Y., et al. (2021). Highly selective difluoromethylations of β-keto amides with TMSCF2Br under mild conditions. Beilstein Archives. [Link]

  • Wang, Y., et al. (2021). Highly Selective Difluoromethylations of β-Keto Amides with TMSCF2Br under Mild Conditions. Synlett. [Link]

  • Array Biopharma Inc. (2012). Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof.
  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Yagupolskii, Y. L., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

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  • Al-Masoudi, N. A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. [Link]

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Sources

Method

experimental protocol for reactions with 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone

This guide outlines advanced experimental protocols for 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone , a high-value fluorinated building block used in the synthesis of kinase inhibitors and CNS-active agents. The pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines advanced experimental protocols for 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone , a high-value fluorinated building block used in the synthesis of kinase inhibitors and CNS-active agents.

The presence of the difluoromethyl (


)  group adjacent to the carbonyl creates a unique electronic environment: it significantly increases the electrophilicity of the carbonyl carbon while acting as a lipophilic bioisostere for alcohols or thiols in the final drug target.

Part 1: Chemical Profile & Critical Handling

Compound Identity:

  • IUPAC Name: 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone

  • Common Role: Electrophilic Warhead, Bioisostere Precursor

  • Molecular Weight: 204.13 g/mol

The "Hydrate Trap" (Crucial Pre-reaction Step)

Unlike non-fluorinated acetophenones,


-difluoro ketones are highly electrophilic and hygroscopic. They readily form stable gem-diol hydrates  upon exposure to atmospheric moisture.
  • Observation: The material may appear as a white solid or viscous oil (hydrate) rather than a clear liquid (ketone).

  • Impact: Using the hydrate in stoichiometric calculations without correction will lead to under-loading of reagents (10–15% error).

  • Dehydration Protocol:

    • Dissolve the crude material in Toluene (

      
      ).
      
    • Reflux with a Dean-Stark trap for 2 hours OR stir over activated

      
       molecular sieves for 4 hours.
      
    • Concentrate under inert atmosphere (Ar/

      
      ). Use immediately.
      

Part 2: Core Experimental Protocols

Protocol A: Enantioselective Transfer Hydrogenation (ATH)

Objective: Synthesis of chiral


-difluorobenzylic alcohols.
Mechanism:  Ruthenium-catalyzed hydride transfer via metal-ligand bifunctional catalysis. This method is superior to borohydride reduction as it avoids harsh Lewis acids and tolerates trace moisture.

Reagents:

  • Substrate: 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone (

    
    )
    
  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (

    
    )
    
  • Hydrogen Source: Sodium Formate (

    
    )
    
  • Solvent: Water / Ethyl Acetate (biphasic) or IPA.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the ketone (

    
    , 
    
    
    
    ) in degassed Ethyl Acetate (
    
    
    ).
  • Catalyst Addition: Add RuCl(p-cymene)[(R,R)-TsDPEN] (

    
    , 
    
    
    
    ). Stir until a clear orange solution forms.
  • Initiation: Prepare a separate solution of Sodium Formate (

    
    , 
    
    
    
    ) in degassed Water (
    
    
    ). Add this to the organic phase.[1]
  • Reaction: Stir vigorously at

    
      for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or 
    
    
    
    NMR.
    • Checkpoint: The

      
       signal in NMR will shift upfield upon reduction.
      
  • Workup: Separate layers. Extract aqueous layer with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (0

    
     20% EtOAc in Hexanes).
    

Data Summary:

Parameter Value
Typical Yield 92–96%
Enantiomeric Excess (ee) >95% (Ligand dependent)

| Key Byproduct | None (Formate oxidizes to


) |
Protocol B: Nucleophilic Addition (Gem-Difluoro Reformatsky)

Objective: Introduction of an ester motif to form a tertiary alcohol (quaternary center). Challenge: The


-fluorines destabilize the developing negative charge in standard Grignard additions. The Reformatsky reaction (Zinc enolate) is milder and chemoselective.

Reagents:

  • Substrate: 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone (

    
    )
    
  • Nucleophile: Ethyl bromoacetate (

    
    )
    
  • Metal: Zinc dust (

    
    , activated)
    
  • Additive: Trimethylsilyl chloride (TMSCl) (

    
     - activator)
    

Step-by-Step Methodology:

  • Activation: Flame-dry a 3-neck flask under Argon. Add Zinc dust (

    
    , 
    
    
    
    ) and dry THF (
    
    
    ). Add TMSCl (
    
    
    ) and stir for 15 min to activate the Zn surface.
  • Reagent Formation: Add Ethyl bromoacetate (

    
    , 
    
    
    
    ) dropwise. The exotherm indicates formation of the Zinc enolate.
  • Addition: Cool to

    
     . Add the difluoro ketone (
    
    
    
    ) dissolved in THF (
    
    
    ) slowly over 20 minutes.
  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Pour into ice-cold

    
     (
    
    
    
    ). Caution: Gas evolution.
  • Isolation: Extract with MTBE (

    
    ). Wash with saturated 
    
    
    
    to remove acid traces. Dry and concentrate.

Part 3: Visualization of Workflows

The following diagram illustrates the reaction landscape, highlighting the divergence between reduction (chiral centers) and addition (tertiary scaffolds).

ReactionLandscape Start 2,2-Difluoro-1-(3-fluoro- 4-methoxyphenyl)ethanone Hydrate Gem-Diol Hydrate (Inactive Form) Start->Hydrate + H2O (Reversible) Prod_Alc Chiral Difluoro Alcohol (>95% ee) Start->Prod_Alc Protocol A: Ru-TsDPEN, HCOONa Transfer Hydrogenation Prod_Tert Tertiary Difluoro Carbinol (Reformatsky Adduct) Start->Prod_Tert Protocol B: Zn, BrCH2COOEt THF, 0°C Prod_Het Difluoromethyl Benzimidazole Start->Prod_Het Protocol C: 1,2-Diaminobenzene TsOH, Toluene, Reflux

Figure 1: Synthetic divergence from the parent difluoro ketone. Note the reversible hydration equilibrium.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Catalyst poisoning or Hydrate interference.1. Dehydrate starting material (Toluene azeotrope).2. Degas solvents thoroughly (Ru is

sensitive).
Racemization Basic conditions causing retro-aldol or proton exchange.Maintain pH < 8. Use the Formic Acid/Triethylamine azeotrope (5:2) instead of Formate salt if pH drifts.
No Reaction (Protocol B) Zinc surface passivation.Wash Zn with dilute HCl, then water/acetone/ether and dry. Use TMSCl or 1,2-dibromoethane as initiator.
Defluorination "Over-reduction" or elimination.Avoid strong reducing agents like

at high temps. Keep reaction temps below

.

Part 5: Safety & References

Safety Profile:

  • HF Generation: While the

    
     group is relatively stable, exposure to strong Lewis acids (e.g., 
    
    
    
    ) or extreme thermal conditions can trigger decomposition, releasing Hydrogen Fluoride (HF). Always keep Calcium Gluconate gel nearby.
  • Skin Irritant: The ketone is a potent electrophile and likely a skin sensitizer. Double-gloving (Nitrile) is mandatory.

References:

  • Enantioselective Reduction: Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.

  • Difluoro Ketone Reactivity: Prakash, G. K. S., & Hu, J. (2004). Selective Fluoroalkylations with Fluorinated Sulfones, Sulfoxides, and Sulfides.

  • Reformatsky on Fluorinated Ketones: Amii, H., & Uneyama, K. (2009). C-F Bond Activation in Organic Synthesis.

  • Hydrate Formation: Eto, H., et al. (2012). Equilibrium of hydration of trifluoromethyl ketones. [J. Org.[1] Chem.]([Link])

Sources

Application

safe handling and storage of 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone

Technical Application Note: Safe Handling, Storage, and Protocol Design for 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone Executive Summary & Chemical Identity 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Safe Handling, Storage, and Protocol Design for 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone

Executive Summary & Chemical Identity

2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone (CAS: 1352223-58-5) is a specialized fluorinated building block used primarily in the synthesis of bioactive heterocycles (e.g., imidazoles, thiazoles) for pharmaceutical applications. Its structural core—an


-difluoroketone—imparts unique electrophilic properties, making it a valuable but reactive intermediate.

Unlike standard acetophenones, the electron-withdrawing effect of the gem-difluoro group adjacent to the carbonyl significantly increases the electrophilicity of the ketone, rendering it susceptible to hydration (gem-diol formation) and nucleophilic attack. This guide outlines the rigorous protocols required to maintain compound integrity and ensure operator safety.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertySpecification / Data
CAS Number 1352223-58-5
Molecular Formula C₉H₇F₃O₂
Molecular Weight 204.15 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity/polymorph)
Solubility Soluble in DCM, THF, Ethyl Acetate; reacts slowly with water.
Reactivity Class Electrophilic Ketone; Moisture Sensitive; Potential Lachrymator.

Hazard Assessment & Safety Framework

Expert Insight: While many fluorinated aromatics are benign,


-fluorinated ketones must be treated as potential lachrymators  and severe irritants . The polarization of the carbonyl bond allows these compounds to covalently modify biological nucleophiles (e.g., cysteine residues in proteins), leading to sensitization.
GHS Classification (Derived)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2][3]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[3][4]

Critical Hazards
  • Hydration: Exposure to atmospheric moisture converts the ketone to a gem-diol hydrate. While reversible, this alters stoichiometry in precise coupling reactions.

  • HF Generation (Combustion/Decomposition): Thermal decomposition releases Hydrogen Fluoride (HF). Standard fire-fighting requires breathing apparatus (SCBA).

  • Lachrymatory Effect: Vapors may cause immediate stinging of eyes and mucous membranes.

Storage & Stability Protocols

The "Dry-Chain" Principle: To prevent the formation of the hydrate form [Ar-C(OH)₂CHF₂], the compound must be maintained in a "dry-chain" from receipt to reaction.

Protocol 1: Long-Term Storage

  • Temperature: Store at 2°C to 8°C . Lower temperatures reduce the rate of oxidative degradation.

  • Atmosphere: Purge headspace with Argon (Ar) or Nitrogen (N₂). Argon is preferred due to its higher density, providing a better "blanket" over the liquid/solid surface.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers, as trace acidity can catalyze aldol-type condensations.

  • Secondary Containment: Store the primary vial inside a desiccator or a sealed bag containing activated molecular sieves/silica gel packets.

Handling & Experimental Workflows

Expertise Note: The inductive effect of the fluorine atoms makes the carbonyl carbon highly positive. Avoid using protic solvents (methanol, water) unless the reaction specifically calls for hydrate formation or hemiacetal intermediates.

Workflow Visualization: Safe Dispensing

HandlingWorkflow cluster_check Quality Check Storage Cold Storage (2-8°C, Argon) Equilibration Thermal Equilibration (Closed Vial, 30 mins) Storage->Equilibration Prevent Condensation Transfer Weighing/Transfer (Fume Hood, Inert Gas) Equilibration->Transfer Open under Ar flow Reaction Reaction Setup (Dry Solvents) Transfer->Reaction Immediate Use NMR 19F-NMR Check (Verify Ketone vs Hydrate) Transfer->NMR Aliquot Quench Quenching/Disposal (Controlled Hydrolysis) Reaction->Quench Post-Process

Figure 1: The "Dry-Chain" handling workflow ensures the electrophilic ketone remains active and prevents moisture-induced degradation.

Protocol 2: Inert Weighing & Transfer
  • Equilibration: Remove the vial from the fridge and allow it to warm to room temperature before opening. This prevents condensation of atmospheric water into the cold product.

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles. Work strictly within a certified chemical fume hood.

  • Transfer:

    • If liquid: Use a gas-tight syringe or positive-displacement pipette.

    • If solid: Use a dedicated spatula. Do not return unused material to the stock vial.

  • Solvent Compatibility: Dissolve immediately in anhydrous solvents (DCM, THF, Toluene). Avoid DMSO for long-term storage of solutions as oxidation may occur.

Emergency Response & Decontamination

In the event of exposure, the primary risk is chemical burns and irritation. While this specific ketone is not an acyl fluoride, the presence of multiple fluorine atoms warrants caution regarding metabolic release of fluoride ions in severe, massive exposures.

Decision Tree: Exposure Response

EmergencyResponse Accident Exposure Incident Type Identify Route Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash with Soap/Water (15 mins) Skin->ActionSkin ActionEye Irrigate with Water (15 mins, lift lids) Eye->ActionEye ActionInhale Move to Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical CalciumNote Note: If burn is deep/necrotic, consider Calcium Gluconate gel (Precautionary for F-organics) Medical->CalciumNote

Figure 2: Emergency response logic. Note that while HF formation is unlikely from simple contact, deep burns from fluorinated organics should be evaluated by a medical professional.

Protocol 3: Spill Cleanup
  • Evacuate: Clear the immediate area.

  • PPE: Use a full-face respirator with organic vapor cartridges if the spill is >10 mL and outside a hood.

  • Absorb: Use an inert absorbent (Vermiculite or Sand). Do not use combustible materials like sawdust.

  • Clean: Wipe the surface with a dilute soap solution.

  • Disposal: Collect in a sealed container labeled "Fluorinated Organic Waste." Do not mix with strong acids or bases.

Application Context: Synthesis of Bioactive Heterocycles

This compound is frequently employed to synthesize 2-(difluoromethyl)imidazoles or thiazoles .

  • Mechanism: The

    
    -difluoroketone acts as a bis-electrophile.
    
  • Common Reaction: Condensation with amidines or thioureas.

  • Optimization Tip: Because the difluoromethylene group withdraws electrons, the carbonyl is highly reactive. Reactions often proceed at lower temperatures (0°C to RT) compared to non-fluorinated analogs. High temperatures can lead to decomposition or polymerization.

References

  • PubChem. (2025).[5] 1-(3-Fluoro-4-methoxyphenyl)ethanone Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Utility of 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone in the Synthesis of Advanced Pharmaceutical Intermediates

Abstract The strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased bioavailabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity. The α,α-difluoromethyl ketone moiety is a particularly valuable functional group, serving as a versatile synthon for a variety of complex molecular scaffolds. This document provides a detailed technical guide on the properties, characterization, and synthetic potential of 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone , a fluorinated precursor poised for application in advanced API synthesis. We will explore its intrinsic chemical reactivity and illustrate its potential by drawing parallels with the synthesis of established APIs containing related fluorinated motifs, such as the phosphodiesterase-4 (PDE4) inhibitor, Roflumilast.

Introduction: The Value Proposition of Fluorinated Ketones in Drug Discovery

The prevalence of organofluorine compounds in pharmaceuticals is a testament to the unique physicochemical properties imparted by fluorine. In 2018, approximately 30% of all FDA-approved drugs contained at least one fluorine atom.[1] Functional groups such as the difluoromethyl (-CHF₂) and difluoromethylene (-CF₂-) are of growing importance.[1] They can act as bioisosteres of hydroxyl or thiol groups, modulate the acidity of adjacent protons, and form crucial hydrogen bonds with biological targets, all while enhancing lipophilicity and resisting metabolic degradation.

2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone is a building block that combines several of these advantageous features: a difluoromethyl ketone for versatile chemical transformations, and a fluorinated phenyl ring, a common scaffold in drug molecules. This guide will serve as a resource for researchers and drug development professionals looking to leverage this and similar precursors in their synthetic campaigns.

Precursor Profile: 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone

A comprehensive understanding of a starting material's properties is critical for reproducible and scalable synthesis.

Physicochemical and Spectroscopic Data

The key identifying properties of the precursor are summarized below. While experimental spectra for this specific molecule are not widely published, the expected characteristics are based on established principles of NMR and MS analysis for analogous fluorinated aromatic ketones.[2][3]

PropertyDataReference
IUPAC Name 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone-
CAS Number 1352223-58-5[4]
Molecular Formula C₉H₇F₃O₂-
Molecular Weight 208.15 g/mol -
Appearance Expected to be a white to off-white solid or oil-
¹H NMR (Predicted) δ ~7.8-7.2 (m, 3H, Ar-H), ~6.2 (t, 1H, -CHF₂), ~3.9 (s, 3H, -OCH₃)[3]
¹⁹F NMR (Predicted) Signals for Ar-F and -CHF₂ moieties[2]
¹³C NMR (Predicted) Carbonyl (C=O) signal ~185 ppm, -CHF₂ signal as a triplet[1]
Mass Spec (EI-MS) Molecular ion peak (M⁺) at m/z 208, characteristic fragmentation[3]
General Synthetic Approaches

The synthesis of α,α-difluoro ketones can be achieved through several established methods. A common and effective route is the direct electrophilic fluorination of a corresponding ketone or enol equivalent.[1] This transformation often employs N-F reagents like Selectfluor®. The monofluorination of 1,3-dicarbonyl compounds is typically rapid, but the second fluorination step to yield the difluoro derivative can be rate-limited by the enolization of the monofluorinated intermediate.[1] This step can be accelerated by the addition of a base or water.[1]

Application in API Synthesis: A Versatile Building Block

The true value of 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone lies in the synthetic versatility of its difluoromethyl ketone group. This functional handle opens multiple avenues for molecular elaboration.

Key Synthetic Transformations

The precursor can be envisioned as a starting point for several classes of API-relevant scaffolds. The diagram below illustrates two plausible, high-impact synthetic pathways.

G cluster_0 Precursor cluster_1 Pathway A: Baeyer-Villiger Oxidation cluster_2 Pathway B: Reductive Amination cluster_3 Potential API Classes Precursor 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone BV_Intermediate Difluoromethoxy Ester Intermediate Precursor->BV_Intermediate [O] m-CPBA RA_Intermediate Difluoroethanolamine Scaffold Precursor->RA_Intermediate 1. R-NH₂ 2. [H] NaBH₃CN BV_Product Difluoromethoxybenzoic Acid Scaffold BV_Intermediate->BV_Product Hydrolysis API_A Metabolically Stable Aryl Carboxylic Acids BV_Product->API_A API_B Fluorinated Amino Alcohols (e.g., Enzyme Inhibitors) RA_Intermediate->API_B

Caption: Plausible synthetic transformations of the precursor.

  • Baeyer-Villiger Oxidation: This reaction would convert the ketone into an ester, which upon hydrolysis, yields a carboxylic acid. Critically, this transforms the C(=O)CHF₂ group into a O-CHF₂ (difluoromethoxy) group attached to the aromatic ring. The resulting 3-fluoro-4-methoxyphenyl-difluoromethoxy derivative is a highly valuable scaffold, as the difluoromethoxy group is a well-known bioisostere for phenolic hydroxyls and carboxylic acids, offering enhanced metabolic stability.

  • Reductive Amination: The ketone can react with primary or secondary amines to form an imine, which is then reduced in situ to yield a difluoroethanolamine derivative. This pathway provides access to chiral centers and introduces a basic nitrogen atom, a common feature in many APIs that aids in salt formation and solubility.

Case Study: Synthesis of Roflumilast

To illustrate the importance of the difluoromethoxy motif in a marketed drug, we will examine the synthesis of Roflumilast. Roflumilast is a selective PDE4 inhibitor indicated for reducing the risk of COPD exacerbations.[5][6] Its chemical structure is 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide .[6]

While Roflumilast is not directly synthesized from the user-specified precursor, its synthesis relies on the creation of the 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid intermediate.[7] The strategies used to install the crucial 4-(difluoromethoxy) group are highly relevant and provide a practical protocol for chemists working with related structures.

The following diagram outlines a common synthetic approach to this key Roflumilast intermediate, starting from 3-fluoro-4-hydroxybenzaldehyde.

G A 3-Fluoro-4-hydroxy benzaldehyde B 3-Fluoro-4-(difluoromethoxy) benzaldehyde A->B Difluoromethylation (e.g., ClCF₂COONa) C 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde B->C Etherification (Cyclopropylmethyl bromide, Base) D 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid C->D Oxidation (e.g., NaClO₂) E Roflumilast D->E Amide Coupling (3,5-dichloropyridin-4-amine)

Caption: Synthetic workflow for the API Roflumilast.

Experimental Protocols

The following protocols provide standardized methods for the characterization of the precursor and a validated procedure for a key transformation relevant to the synthesis of Roflumilast-like molecules.

Protocol 1: Analytical Characterization of the Precursor

Objective: To confirm the identity and purity of 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone.

A. High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL of a ~1 mg/mL solution in Acetonitrile.

  • Analysis: The precursor should elute as a single major peak. Purity is determined by the area percentage of the main peak.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy [3]

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum. Expect to see aromatic multiplets, a triplet for the -CHF₂ proton (due to coupling with the two fluorine atoms), and a singlet for the methoxy protons.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. Expect two distinct signals: one for the aromatic fluorine and one for the -CHF₂ group (which will appear as a doublet due to coupling with the adjacent proton).

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Key signals include the ketone carbonyl, the aromatic carbons (with C-F couplings), the methoxy carbon, and a characteristic triplet for the -CHF₂ carbon.

Protocol 2: Synthesis of 3-Fluoro-4-(difluoromethoxy)benzaldehyde

Objective: To perform a difluoromethylation reaction, a key step in the synthesis of the Roflumilast intermediate, illustrating the formation of the difluoromethoxy group.[7]

Materials:

  • 3-Fluoro-4-hydroxybenzaldehyde

  • Sodium chlorodifluoroacetate (ClCF₂COONa)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-fluoro-4-hydroxybenzaldehyde (1.0 eq), sodium chlorodifluoroacetate (2.0 eq), and potassium carbonate (2.0 eq).

    • Causality: The base (K₂CO₃) deprotonates the phenol, forming a phenoxide which is the active nucleophile. Sodium chlorodifluoroacetate serves as the source of difluorocarbene (:CF₂) upon heating.

  • Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting aldehyde.

  • Heating: Heat the reaction mixture to 100-120 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Causality: Thermal decarboxylation of the chlorodifluoroacetate generates the highly reactive difluorocarbene intermediate, which is then trapped by the phenoxide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

    • Causality: The washing steps remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 3-fluoro-4-(difluoromethoxy)benzaldehyde.

Conclusion

2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone represents a potent and versatile precursor for the synthesis of complex, fluorinated molecules. Its α,α-difluoromethyl ketone functionality provides a reactive handle for diverse chemical transformations, enabling access to valuable API scaffolds such as metabolically robust carboxylic acids and fluorinated amino alcohols. By examining the synthesis of an established drug like Roflumilast, we can appreciate the strategic importance of the related difluoromethoxy group and adopt proven synthetic methodologies for its installation. This precursor, and others like it, will undoubtedly continue to be instrumental in the development of next-generation therapeutics.

References

  • Chambers, R. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460–469. Available at: [Link]

  • Reid, D. J., & Rennard, S. I. (2011). Roflumilast: first phosphodiesterase 4 inhibitor approved for treatment of COPD. Dovepress, 5, 55-66. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Roflumilast. PubChem. Retrieved February 15, 2026, from [Link]

  • Eurofins Scientific. (n.d.). Analytical Method Summaries. Retrieved February 15, 2026, from [Link]

  • Chambers, R. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. ResearchGate. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.
  • Google Patents. (n.d.). WO2013131484A1 - Process for preparation of roflumilast.
  • Pashko, M. O., & Yagupolskii, Y. L. (2023). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 21(4), 5-13. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone synthesis

Technical Support Center: Synthesis of 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone Case ID: #DF-METHOXY-YIELD-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone

Case ID: #DF-METHOXY-YIELD-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Difluoroacetylated Anisoles

Executive Summary

Synthesizing 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone presents a unique set of competing challenges: the electronic deactivation of the fluorine substituent, the lability of the methoxy group under Lewis acidic conditions, and the thermodynamic trap of hydrate formation.

Low yields in this synthesis are rarely due to "bad chemistry" but rather misidentified endpoints (hydrates masquerading as side products) or regioselectivity failures (demethylation). This guide restructures your approach into two validated protocols: a Precision Route for high-purity/lab-scale needs and a Scale-Up Route for larger batches, followed by a troubleshooting matrix.

Part 1: The Protocols

Protocol A: The "Precision" Route (Recommended for High Yield)

Best for: Lab scale (<50g), high purity requirements, avoiding demethylation.

The Logic: Standard Grignard addition to ethyl difluoroacetate often fails due to "double addition," yielding the tertiary alcohol impurity. To fix this, we utilize the Weinreb Amide (2,2-difluoro-N-methoxy-N-methylacetamide). The Weinreb amide forms a stable tetrahedral intermediate that collapses to the ketone only after quenching, mathematically preventing over-addition.

Reagents:

  • Substrate: 4-Bromo-2-fluoroanisole (CAS: 2357-52-0)[1][2]

  • Reagent: 2,2-Difluoro-N-methoxy-N-methylacetamide (CAS: 142492-01-1)[3]

  • Metal: n-Butyllithium (2.5 M in hexanes) or Isopropylmagnesium chloride (TurboGrignard).

Step-by-Step Workflow:

  • Metallation: Dissolve 4-bromo-2-fluoroanisole (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C .[4]

  • Exchange: Add n-BuLi (1.05 equiv) dropwise. Stir for 30 mins. Note: The fluorine on the ring inductively stabilizes the lithiated species, but do not exceed -60°C to avoid benzyne formation.

  • Electrophile Addition: Dissolve the Weinreb amide (1.1 equiv) in THF and add slowly to the lithiated aryl species at -78°C.

  • Warming: Allow the mixture to warm to 0°C over 2 hours.

  • Quench: Quench with saturated NH₄Cl. This collapses the tetrahedral intermediate, releasing the target ketone.

Expected Yield: 85-92% (isolated).

Protocol B: The "Scale-Up" Route (Friedel-Crafts)

Best for: Multi-kilogram synthesis, cost-sensitivity.

The Logic: Friedel-Crafts is economical but risky. Aluminum chloride (AlCl₃) is a strong Lewis acid that coordinates with the methoxy oxygen, facilitating nucleophilic attack by chloride ions to cleave the methyl group (demethylation), yielding the phenol byproduct.

The Fix: Switch to a milder Lewis Acid or a Mixed-Anhydride system to lower the activation energy required without scorching the methoxy group.

Modified Workflow:

  • Acylating Agent: Generate the mixed anhydride in situ using Difluoroacetic acid + Trifluoroacetic anhydride (TFAA).

  • Catalyst: Use Boron Trifluoride Etherate (BF₃[4]·OEt₂) or Tin(IV) Chloride (SnCl₄) instead of AlCl₃. These are soft enough to spare the methoxy ether but hard enough to activate the carbonyl.

  • Temperature: Maintain strictly between 0°C and 10°C . Do not reflux.

Part 2: Troubleshooting & FAQs

Issue 1: "My NMR shows no carbonyl peak, and I see a broad OH signal."

Diagnosis: You have isolated the Hydrate (Gem-Diol) . Mechanism: The electron-withdrawing effect of the adjacent CF₂ group makes the carbonyl carbon highly electrophilic. It greedily grabs atmospheric water to form the hydrate: Ar-C(OH)₂-CF₂H. The Fix:

  • Do not discard. This is your product.

  • Dehydration: Reflux the solid in toluene with a Dean-Stark trap or treat with molecular sieves (4Å) in CDCl₃ before NMR.

  • Verification: Check 19F NMR. The hydrate fluorine signal shifts significantly upfield compared to the ketone.[5]

Issue 2: "I have a byproduct with a peak at ~10 ppm (OH) and no Methoxy singlet."

Diagnosis: Demethylation has occurred. Cause: Lewis acid (AlCl₃) was too harsh or reaction temperature was too high. The Fix: Switch to Protocol A (Organometallic) or use SnCl₄ in Protocol B.

Issue 3: "I isolated a tertiary alcohol."

Diagnosis: Double Addition . Cause: The ketone product was more reactive than the starting ester (common in Protocol A if using Ethyl Difluoroacetate). The Fix: Switch to the Weinreb Amide (Protocol A). If you must use the ester, use Inverse Addition (add the Lithiated aryl species into a solution of excess ester at -78°C).

Part 3: Visualization & Logic

Decision Matrix: Route Selection

RouteSelection Start Start: Yield Optimization ScaleCheck Scale of Reaction? Start->ScaleCheck LabScale Lab Scale (<50g) High Purity Needed ScaleCheck->LabScale Precision Industrial Industrial Scale (>1kg) Cost Sensitive ScaleCheck->Industrial Bulk RouteA PROTOCOL A: Organometallic (Li/Mg) via Weinreb Amide LabScale->RouteA RouteB PROTOCOL B: Friedel-Crafts (Modified Catalyst) Industrial->RouteB ImpurityCheck Primary Impurity Observed? RouteA->ImpurityCheck RouteB->ImpurityCheck TertAlcohol Tertiary Alcohol (Double Addition) ImpurityCheck->TertAlcohol If using Esters Phenol Phenol (Demethylation) ImpurityCheck->Phenol If using AlCl3 Hydrate Gem-Diol (Hydrate) ImpurityCheck->Hydrate Moisture Present SolutionA Switch to Weinreb Amide (Prevents Over-reaction) TertAlcohol->SolutionA SolutionB Switch Catalyst to SnCl4 or BF3-Etherate Phenol->SolutionB SolutionC Dehydrate (Toluene/Dean-Stark) Product is likely correct Hydrate->SolutionC

Caption: Decision matrix for selecting the optimal synthesis route based on scale and observed impurity profiles.

Mechanism: The Weinreb Advantage

WeinrebMechanism ArLi Aryl-Lithium (Nucleophile) TetraInt Stable Tetrahedral Intermediate (Chelated Li+) ArLi->TetraInt + Amide EsterFail Ester Route: Ketone forms in situ -> Double Addition ArLi->EsterFail If Ester used Amide Weinreb Amide (Electrophile) Amide->TetraInt Quench Acid Quench (H3O+) TetraInt->Quench Stable until... Product Target Ketone (No Over-addition) Quench->Product Collapse

Caption: Mechanistic comparison showing how the Weinreb amide prevents the "Double Addition" failure mode common with esters.

Part 4: Data Summary

MetricProtocol A (Weinreb)Protocol B (Friedel-Crafts)Protocol C (Ester/Grignard)
Typical Yield 85-92% 60-75%40-60%
Purity Profile High (>98%)Moderate (Isomers possible)Low (Alcohol impurities)
Key Risk Moisture sensitivityDemethylationDouble Addition
Reagent Cost High (Weinreb Amide)Low (Acid Chloride)Moderate
Scale Suitability < 1 kg> 1 kg< 100 g

References

  • Synthesis of 2,2-difluoro-N-methoxy-N-methylacetamide (Weinreb Amide)

    • Source: Thermo Fisher Scientific / PubChem.
    • Relevance: Confirms availability and structure of the key reagent for Protocol A.
    • URL:[Link]

  • Friedel-Crafts Acylation of Anisoles (Demethylation Risks)

    • Title: Friedel–Crafts acylation of anisole over acid modified zeolites.
    • Source: RSC Advances.
    • Relevance: Details the mechanism of demethylation and catalyst altern
    • URL:[Link]

  • Hydration of Difluoromethyl Ketones

    • Title: Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogen
    • Source: PMC / NIH.
    • Relevance: Discusses the stability and isolation of difluoromethyl ketone hydr
    • URL:[Link]

  • Organometallic Cross-Coupling (Copper Route)

    • Title: Reactions of Ethyl Bromodifluoroacet
    • Source: ResearchG
    • Relevance: Validates the cross-coupling of aryl halides with difluoroacetate derivatives.[4]

    • URL:[Link]

  • Preparation of 4-Bromo-2-fluoroanisole

    • Title: Synthesis of 4-bromo-2-fluoroanisole.[1]

    • Source: PrepChem.
    • Relevance: Standardizes the starting material prepar
    • URL:[Link]

Sources

Optimization

Technical Support Center: Degradation of 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)eth...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone (CAS 1352223-58-5). This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the stability and degradation of this compound. The insights are based on established principles of organic chemistry, drawing analogies from structurally similar fluorinated aromatic ketones.

Section 1: General Stability and Handling

Question 1: What are the primary factors that can cause the degradation of my compound during storage or in a reaction mixture?

Answer: 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone possesses several structural features that influence its stability: a difluoromethyl ketone group, a fluoro-substituted aromatic ring, and a methoxy ether linkage. Degradation can be initiated by several factors:

  • Nucleophilic Attack: The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This is a common pathway in basic or protic media.

  • Oxidative Stress: The methoxy group on the aromatic ring can undergo oxidative cleavage, especially in the presence of strong oxidants or under certain metabolic conditions.[1][2][3]

  • Photodegradation: Aromatic ketones are known to absorb UV light, which can lead to the formation of reactive excited states and subsequent degradation.[4][5]

  • Extreme pH: Both highly acidic and highly basic conditions can promote hydrolysis and other degradation pathways.

Expert Insight: The presence of three fluorine atoms significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack than its non-fluorinated analogs. However, the C-F bonds themselves are generally very stable and unlikely to cleave under typical experimental conditions.[6][7]

Section 2: Troubleshooting Specific Degradation Pathways

Question 2: I'm observing a loss of my parent compound in an aqueous buffer (pH > 7.5). What is the likely degradation mechanism and what products should I look for?

Answer: Under neutral to basic aqueous conditions, the most probable degradation pathway is hydrolysis of the difluoromethyl ketone. This proceeds via a nucleophilic addition-elimination mechanism.

Plausible Mechanism:

  • A hydroxide ion (OH⁻) or water molecule attacks the electrophilic carbonyl carbon.

  • This forms an unstable tetrahedral intermediate.

  • This intermediate can then collapse, potentially leading to cleavage of a C-F bond (though less likely) or, more plausibly, leading to downstream reactions if other nucleophiles are present. A more direct consequence under basic conditions is the potential for haloform-type reactions, though this is less common for difluoro compounds compared to trichloro compounds. A more likely scenario is the formation of the corresponding carboxylic acid and fluoride ions upon complete hydrolysis.

Expected Degradation Products:

  • 3-fluoro-4-methoxybenzoic acid

  • Fluoride ions (F⁻)

Troubleshooting Protocol:

  • pH Control: Ensure your aqueous solutions are buffered to a pH between 6.0 and 7.5 to minimize base-catalyzed hydrolysis.

  • Product Identification:

    • Use LC-MS to look for a peak with the mass corresponding to 3-fluoro-4-methoxybenzoic acid.

    • Analyze the aqueous phase using an Ion-Selective Electrode (ISE) to detect the presence of free fluoride ions.[8]

  • Reaction Quenching: If using the compound in a reaction, quench with a slightly acidic buffer to neutralize any basic reagents promptly.

Question 3: My experiment involves oxidative conditions (e.g., H₂O₂, Fenton reagent, or air exposure at high temperature) and I'm seeing multiple unknown peaks on my chromatogram. What are the potential oxidative degradation pathways?

Answer: The primary site for oxidative attack on this molecule is the methoxy group on the aromatic ring. Aromatic ethers are known to undergo oxidative O-demethylation.[1][2][9]

Plausible Mechanisms:

  • O-Demethylation: Oxidative cleavage of the methyl group from the ether linkage. This is a common metabolic pathway catalyzed by cytochrome P450 enzymes and can also occur with chemical oxidants.[1][3] The initial product is a hemiacetal which is unstable and breaks down.

  • Ring Hydroxylation: Electrophilic attack by hydroxyl radicals (HO•) on the aromatic ring can introduce additional hydroxyl groups.[9][10]

  • Side-Chain Oxidation: While less common for ketones, strong oxidation could potentially cleave the bond between the carbonyl group and the aromatic ring.

Expected Degradation Products:

  • Primary Product: 2,2-Difluoro-1-(3-fluoro-4-hydroxyphenyl)ethanone (from O-demethylation)

  • Secondary Products: Dihydroxylated aromatic species, and potentially 3-fluoro-4-hydroxyphenol if the side chain is cleaved.

Troubleshooting Workflow:

G

Question 4: I am working in a well-lit lab. Could my compound be susceptible to photodegradation?

Answer: Yes. The benzophenone-like core structure of your molecule makes it a potential photosensitizer.[5] Aromatic ketones can absorb UV light, promoting them to an excited triplet state. This excited state can then react with other molecules (including other molecules of the parent compound) or transfer energy to molecular oxygen to create highly reactive singlet oxygen.[5]

Plausible Photodegradation Pathway: The specific pathway can be complex, but it often involves radical reactions that can lead to ring opening, dimerization, or reactions with solvents. A common degradation product of similar benzophenone UV filters is the demethylated analog.[11]

Troubleshooting Protocol:

  • Run a Control Experiment: Prepare two solutions of your compound. Keep one exposed to ambient lab light (or a specific UV source if relevant) and wrap the other completely in aluminum foil. Analyze both samples by HPLC or LC-MS after a set period (e.g., 24 hours). A significant decrease in the parent peak in the light-exposed sample confirms photosensitivity.

  • Product Analysis: Analyze the light-exposed sample for products. As with oxidative degradation, 2,2-Difluoro-1-(3-fluoro-4-hydroxyphenyl)ethanone is a possible product.

  • Mitigation:

    • Work in a fume hood with the sash lowered to block overhead lighting.

    • Use amber glass vials or wrap your reaction vessels and sample vials in aluminum foil.

Comparative Stability of Benzophenone-type Compounds:

Compound Condition Half-life (t₁/₂) Reference
Benzophenone-3 UV Irradiation (254 nm) Degradation observed after 8h [4]
Benzophenone-1 Simulated Sunlight Disappears after 24h [4]

| Various BPs | UV lamp | 17 - 99 hours |[4] |

This table illustrates the general photosensitivity of the structural class; specific rates for your compound will vary.

Section 3: Advanced Analytical Troubleshooting

Question 5: I have confirmed degradation, but I am struggling to identify the unknown products. What analytical strategies do you recommend?

Answer: Identifying fluorinated degradation products can be challenging. A multi-technique approach is essential for confident structure elucidation.

Recommended Analytical Strategy:

  • High-Resolution Mass Spectrometry (HRMS):

    • Why: HRMS provides highly accurate mass measurements, allowing you to determine the elemental composition of your degradation products. This is critical for distinguishing between, for example, O-demethylation (-CH₂) and hydroxylation (+O).

    • Tip: Look for characteristic isotopic patterns if chlorine or bromine are present in your reaction matrix.

  • Tandem Mass Spectrometry (MS/MS):

    • Why: Fragmenting your degradation products in the mass spectrometer provides structural information. The fragmentation pattern of the parent compound can be used as a reference to see which parts of the molecule have changed.

    • Workflow: Isolate the mass of the suspected degradation product and fragment it. Compare the fragmentation pattern to that of the parent compound to pinpoint the site of modification.

  • ¹⁹F NMR Spectroscopy:

    • Why: This is a powerful, fluorine-specific technique.[12] The chemical shift of each fluorine atom is highly sensitive to its local electronic environment. A change in the structure will cause a predictable shift in the ¹⁹F NMR spectrum.

    • Expert Insight: The appearance of a new signal or a shift in an existing signal can definitively confirm a modification near a fluorine atom. For example, cleavage of the C-F bond would result in the disappearance of a signal and the potential appearance of a signal for fluoride ion. Combining experimental ¹⁹F NMR with computational predictions can be a powerful tool for identifying products without authentic standards.[12]

  • HPLC with Fluorine-Specific Detection:

    • Why: For complex matrices, coupling HPLC to a detector like an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) can create a "fluorine chromatogram".[13] This allows you to specifically see which peaks contain fluorine, simplifying the process of finding your degradation products among non-fluorinated matrix components.

Visual Representation of Degradation Pathways:

G cluster_hydrolysis Hydrolysis (Basic pH) cluster_oxidation Oxidation / Photodegradation Parent 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone BenzoicAcid 3-Fluoro-4-methoxybenzoic Acid Parent->BenzoicAcid H₂O / OH⁻ Demethylated 2,2-Difluoro-1-(3-fluoro-4-hydroxyphenyl)ethanone Parent->Demethylated [O] or hν

References

  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed. Available at: [Link]

  • Overview on PFAS analytical methods. Publications Office of the European Union. Available at: [Link]

  • Ether Oxidation by an Evolved Fungal Heme-Peroxygenase: Insights into Substrate Recognition and Reactivity. PMC. Available at: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ACS Publications. Available at: [Link]

  • Fluorine-Specific Detection Using ICP-MS Helps to Identify PFAS Degradation Products in Nontargeted Analysis. ResearchGate. Available at: [Link]

  • ANALYTICAL METHODS. ATSDR. Available at: [Link]

  • ALIPHATIC AND AROMATIC ETHERS. inchem.org. Available at: [Link]

  • EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. PMC. Available at: [Link]

  • SYNTHESIS OF DIFLUOROMETHYL KETONES. Fluorine notes. Available at: [Link]

  • Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. PMC. Available at: [Link]

  • Direct electrochemical hydrodefluorination of trifluoromethylketones enabled by non-protic conditions. PMC. Available at: [Link]

  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PMC. Available at: [Link]

  • October 2019 — "Synthesis of difluoromethyl ketones". Fluorine Notes. Available at: [Link]

  • EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. ACS Publications. Available at: [Link]

  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. Available at: [Link]

  • Facile Preparation of Di- and Monofluoromethyl Ketones from Trifluoromethyl Ketones via Fluorinated Enol Silyl Ethers. ResearchGate. Available at: [Link]

  • Mechanochemical difluoromethylations of ketones. Beilstein Journals. Available at: [Link]

  • Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions. Europe PMC. Available at: [Link]

  • The Dark Side of Fluorine. PMC. Available at: [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. PMC. Available at: [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. ResearchGate. Available at: [Link]

  • Photocatalytic degradation of Benzophenone 3 in aqueous media under UV light irradiation. Semantic Scholar. Available at: [Link]

  • Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties. MDPI. Available at: [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Available at: [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Pathways of aromatic compounds degradation. ResearchGate. Available at: [Link]

  • 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone. Chembeasy. Available at: [Link]

  • Assessing the Fate of Benzophenone-Type UV Filters and Transformation Products during Soil Aquifer Treatment. ACS Publications. Available at: [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. Available at: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC. Available at: [Link]

  • catechol degradation II (meta-cleavage pathway). PubChem. Available at: [Link]

  • Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. PMC. Available at: [Link]

  • General aromatic degradation pathways. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone

Prepared by the Senior Application Science Team Welcome to the technical support guide for 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone (CAS No. 1352223-58-5).

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone (CAS No. 1352223-58-5). This document is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and resolve common purity challenges encountered during and after the synthesis of this important fluorinated ketone intermediate.[1][2] Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What are the most likely impurities in my crude 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone and why do they form?

Answer: The impurity profile is intrinsically linked to the synthetic route, which typically involves an electrophilic aromatic substitution like the Friedel-Crafts acylation.[3] Understanding the origin of these impurities is the first step to devising a successful purification strategy.

  • Unreacted Starting Materials: The most straightforward impurities are residual starting materials. This includes unreacted 2-fluoro-1-methoxybenzene and hydrolyzed acylating agent, difluoroacetic acid .

  • Positional Isomers: While the methoxy group is a strong ortho-, para-director and the fluorine is a weak ortho-, para-director, trace amounts of isomeric products can form. The primary directing influence comes from the powerful methoxy group, but acylation at the position ortho to the methoxy group, while sterically hindered, is a theoretical possibility.

  • Monofluorinated Intermediate: If your synthesis involves the fluorination of an acetophenone precursor, incomplete reaction can leave behind 2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethanone . The second fluorination step can be slower than the first, as the introduction of an electron-withdrawing fluorine atom deactivates the alpha-carbon to further electrophilic attack.[4][5][6]

  • Hydrolysis Byproducts: The difluoroacetyl group can be susceptible to hydrolysis, particularly during aggressive acidic or basic aqueous workups.[7][8] This can cleave the acyl group to form 3-fluoro-4-methoxybenzoic acid .

  • Demethylation Product: Strong Lewis acids (e.g., AlCl₃) used in Friedel-Crafts reactions can sometimes cleave methyl ethers, leading to the formation of 2,2-Difluoro-1-(3-fluoro-4-hydroxyphenyl)ethanone . This phenolic impurity will have drastically different polarity.

Question 2: How should I initially process my raw reaction mixture before detailed purification?

Answer: A proper aqueous workup is critical to remove the bulk of inorganic salts and highly polar impurities, which simplifies subsequent chromatographic or crystallization steps.

The causality here is to exploit the differential solubility of organic and inorganic compounds. The Lewis acid catalyst (e.g., AlCl₃) and acidic byproducts are highly soluble in aqueous phases, while your target compound is not.

Recommended General Workup Protocol:

  • Quench: Carefully quench the reaction mixture by pouring it over ice water.

  • Extract: Extract the aqueous mixture with a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any remaining Lewis acid and basic residues.

  • Base Wash: Subsequently, wash with a weak base (e.g., saturated NaHCO₃ solution) to neutralize any acidic impurities, such as difluoroacetic acid. Observe for any gas evolution (CO₂), which indicates the neutralization of acid.

  • Brine Wash: Wash with a saturated NaCl solution (brine) to remove the bulk of the dissolved water from the organic phase.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Question 3: What is the most reliable method for purifying the crude product to high purity (>98%)?

Answer: For achieving high purity, silica gel flash column chromatography is the most robust and widely applicable method for fluorinated ketones of this type.[9] It separates compounds based on their differential polarity and interaction with the stationary phase.

Your target molecule is moderately polar due to the ketone and methoxy group. Impurities like unreacted starting material (2-fluoro-1-methoxybenzene) will be less polar, while phenolic (demethylated) or carboxylic acid byproducts will be significantly more polar.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: First, analyze your crude product by Thin Layer Chromatography (TLC) to determine an optimal solvent system. Test various ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate). The ideal system will show good separation between the product spot (aim for an Rf value of ~0.3-0.4) and any visible impurities.

  • Column Packing: Dry-pack the column with silica gel and then flush with the initial, least polar mobile phase. Alternatively, prepare a slurry of silica gel in the non-polar solvent and carefully pour it into the column, allowing it to settle into a packed bed without air bubbles.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude material in a minimal amount of a volatile solvent (like DCM), add silica gel, and evaporate the solvent completely. This creates a fine powder that can be carefully added to the top of the packed column. This technique generally results in better separation than loading the sample as a concentrated liquid solution.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc). Gradually increase the polarity of the mobile phase (a "gradient") to elute compounds of increasing polarity. The less polar impurities will elute first, followed by your desired product, and finally, the highly polar impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone.

Data Presentation: Chromatography Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel, 230-400 meshStandard choice for separating moderately polar organic compounds.
Mobile Phase Hexane/Ethyl Acetate GradientOffers a wide polarity range to effectively separate non-polar and polar impurities.
Suggested Gradient Start: 2-5% EtOAc in HexaneElutes non-polar hydrocarbon-like impurities.
Ramp to: 10-20% EtOAc in HexaneElutes the target product.
End: 30-50% EtOAc in HexaneElutes more polar impurities like the monofluorinated intermediate or demethylated product.
Expected Elution Order 1. 2-fluoro-1-methoxybenzene2. Target Product 3. Isomers / Monofluorinated intermediate4. Demethylated/Hydrolyzed byproductsElution order is inversely proportional to polarity. The most polar compounds adhere more strongly to the silica and elute last.
Question 4: Is recrystallization a viable alternative for purification?

Answer: Yes, recrystallization can be a highly effective, scalable, and economical method, provided your crude product is semi-crystalline and a suitable solvent system can be identified.[10] The principle relies on the target compound having high solubility in a hot solvent but low solubility in the same solvent when cold, while impurities remain soluble at all temperatures.

Experimental Protocol: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of ~20-30 mg of your crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, hexane) both at room temperature and at their boiling point. An ideal single solvent will dissolve the product when hot but not when cold. More often, a binary solvent system (e.g., Ethanol/Water or Hexane/Ethyl Acetate) is required.

  • Dissolution: In an appropriately sized flask, dissolve the crude solid in the minimum amount of the chosen hot solvent (or the more soluble solvent of a binary pair).

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: If using a binary system, add the "anti-solvent" (the one in which the product is less soluble, e.g., water) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the hot soluble solvent to clarify. Then, allow the solution to cool slowly to room temperature, and finally, in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Workflow for Impurity Removal

The following diagram illustrates the logical decision-making process for purifying 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone from a crude reaction mixture to an analytically pure sample.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Workup (Quench, Extract, Wash) Crude->Workup Remove inorganics & polar acids/bases Crude_Concentrate Concentrated Crude Product Workup->Crude_Concentrate Analysis1 Purity Assessment (TLC, NMR, LCMS) Purification_Choice Purification Method? Analysis1->Purification_Choice Purity < 95% Final_Product Pure Product (>98%) Analysis1->Final_Product Purity > 98% Crude_Concentrate->Analysis1 Identify impurities Chromatography Flash Column Chromatography Purification_Choice->Chromatography Complex mixture or oil Recrystallization Recrystallization Purification_Choice->Recrystallization Crystalline solid Analysis2 Fraction/Crystal Analysis (TLC) Chromatography->Analysis2 Recrystallization->Analysis2 Combine Combine Pure Fractions / Isolate Crystals Analysis2->Combine Fractions are pure Combine->Final_Product Analysis3 Final QC (NMR, LCMS, mp) Final_Product->Analysis3 Confirm identity & purity

Sources

Optimization

mitigating hazards in the synthesis of 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone

Technical Support Center: Hazard Mitigation in Fluorinated Ketone Synthesis Emergency Response & Critical Hazard Profile WARNING: HIGH RISK PROTOCOL This synthesis involves Difluoroacetyl Chloride and Aluminum Chloride ....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hazard Mitigation in Fluorinated Ketone Synthesis

Emergency Response & Critical Hazard Profile

WARNING: HIGH RISK PROTOCOL This synthesis involves Difluoroacetyl Chloride and Aluminum Chloride . The primary hazards are the generation of Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases, and violent exothermic reactions upon water contact.

Hazard ClassSourceCritical EffectImmediate Mitigation
Acute Toxicity / Corrosive Difluoroacetyl ChlorideInhalation fatal; Dermal HF burns (deep tissue necrosis).Calcium Gluconate Gel immediately on skin. 100% Oxygen if inhaled.
Water Reactive AlCl₃ / Acid ChlorideViolent explosion/splatter; release of acid gas clouds.Do NOT use water extinguishers. Use Dry Chemical or Sand.
Lachrymator Reaction IntermediatesSevere eye/respiratory irritation.[1][2]Full-face respirator or Schlenk line operation only.

Strategic Synthesis Planning

Selected Protocol: Friedel-Crafts Acylation

  • Substrate: 2-Fluoroanisole (1-methoxy-2-fluorobenzene).

  • Acylating Agent: Difluoroacetyl chloride.[3]

  • Catalyst: Aluminum Chloride (AlCl₃).[2]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Mechanistic Insight: The methoxy group at position 4 (relative to the acylation site) strongly activates the ring. The fluorine at position 3 exerts an inductive withdrawing effect but is overridden by the resonance donation of the methoxy group, directing the acyl group para to the methoxy.

Detailed Experimental Protocol & Hazard Controls

Phase 1: Reagent Preparation (Inert Atmosphere)
  • Setup: Flame-dried 3-neck round bottom flask (RBF), overhead stirrer, N₂ inlet, and a caustic scrubber (NaOH trap) connected to the exhaust.

  • Glassware: Use borosilicate glass. Note: HF generated in trace amounts can etch glass; inspect flasks for micro-cracks before use.

Phase 2: The Acylation (The "Hot" Step)
  • Charge: Add AlCl₃ (1.2 equiv) to dry DCM at 0°C.

  • Addition 1: Add Difluoroacetyl chloride (1.1 equiv) dropwise.

    • Observation: The slurry will dissolve/change color as the acylium ion complex forms.

    • Control: Keep T < 5°C to prevent decomposition of the acyl chloride.

  • Addition 2: Add 2-Fluoroanisole (1.0 equiv) slowly over 30-60 mins.

    • Causality: Rapid addition causes localized overheating, leading to polymerization or demethylation of the methoxy group (producing toxic phenols).

  • Reaction: Warm to RT and stir for 2-4 hours. Monitor by TLC/LCMS.

Phase 3: The Quench (Critical Hazard Point)
  • Risk: Hydrolysis of excess AlCl₃ and acid chloride releases massive amounts of HCl and heat.

  • Protocol: Pour the reaction mixture slowly into a stirred mixture of Ice + concentrated HCl .

    • Why Acidic Ice? Quenching into basic water causes aluminum salts to form a gelatinous emulsion (Al(OH)₃) that traps the product. Acid keeps Al species soluble.

G cluster_0 Phase 1: Setup cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup Start Dry System N2 Purge Scrubber Connect NaOH Scrubber (HF/HCl) Start->Scrubber Complex Form Acylium Complex (0°C) Scrubber->Complex System Ready AddSub Add 2-Fluoroanisole (Slow Addition) Complex->AddSub Acylium Active Monitor Monitor Exotherm (Keep < 10°C) AddSub->Monitor Reaction Progress Quench Inverse Quench (Pour onto Ice/HCl) Monitor->Quench Complete Sep Phase Separation (DCM/Aq) Quench->Sep Gas Evolution Stops Wash NaHCO3 Wash (Remove Acid) Sep->Wash

Caption: Workflow for Friedel-Crafts acylation highlighting critical hazard control points (Red) and workup stability (Yellow).

Troubleshooting Guide (FAQs)

Reagent & Reaction Issues

Q1: Upon adding the acid chloride to the AlCl₃ slurry, the mixture turned black and smoked. Is this normal?

  • Diagnosis: Likely moisture contamination or rapid addition.

  • Analysis: AlCl₃ is extremely hygroscopic. "Smoking" is HCl gas reacting with moist air. A dark color suggests decomposition or polymerization.

  • Solution: Ensure the system is flame-dried and under positive N₂ pressure. If the temp spiked >20°C during addition, discard and restart. High temps degrade the difluoroacetyl chloride.

Q2: I see etching/frosting on the inside of my flask after the reaction. What happened?

  • Diagnosis: Hydrogen Fluoride (HF) generation.

  • Causality: Difluoroacetyl chloride can hydrolyze or undergo fluoride exchange with AlCl₃ to generate free HF.

  • Safety Critical: Do not touch the glassware with bare hands. Rinse with a saturated Calcium Bicarbonate solution to neutralize surface fluorides before cleaning. Consider using Teflon (PFA) coated flasks for scale-up.

Workup & Isolation

Q3: The quench resulted in a thick, unmanageable emulsion. How do I separate the layers?

  • Diagnosis: Formation of Aluminum Hydroxide gel.

  • Reasoning: You likely quenched into neutral water or insufficient acid.

  • Fix: Add concentrated HCl dropwise to the emulsion until the pH < 1. This dissolves the Al(OH)₃ gel back into soluble Al³⁺ salts. Filter through Celite if solids persist.

Q4: My yield is low, and I see a demethylated byproduct (phenol).

  • Diagnosis: Ether cleavage by AlCl₃.

  • Mechanism: AlCl₃ is a strong Lewis acid that can cleave aryl methyl ethers (like anisole) at elevated temperatures or prolonged reaction times.

  • Correction:

    • Keep the reaction temperature strictly at 0°C to RT (do not reflux).

    • Quench immediately upon consumption of starting material (monitor via TLC).

    • Consider using a milder Lewis acid like ZnCl₂ if cleavage persists (though yield may suffer).

Quantitative Data: Reagent Stability & Properties

ComponentMW ( g/mol )Boiling PointDensityHazard Notes
Difluoroacetyl Chloride 114.48~25°C1.45 g/mLVolatile Corrosive . Keep cold. Boiling point is near RT!
2-Fluoroanisole 126.13154°C1.12 g/mLFlammable.
AlCl₃ (Anhydrous) 133.34Sublimes2.44 g/mLReacts violently with water.
Target Ketone ~204.15N/AN/APotential skin sensitizer.

Note: The low boiling point of Difluoroacetyl Chloride (25°C) is a critical handling risk. It can pressurize sealed vessels at room temperature.

References

  • Vertex AI Search . (2026). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. National Institutes of Health (PMC). Link

  • SynQuest Labs . (2016). Safety Data Sheet: 2,2-Difluoroacetyl chloride. SynQuest Laboratories.[3] Link

  • Fisher Scientific . (2010). Safety Data Sheet: Acetyl Chloride (General Acid Chloride Hazards). Fisher Scientific UK.[4] Link

  • ChemicalBook . (2026). Synthesis of 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone. ChemicalBook. Link

  • Sigma-Aldrich . (n.d.). 2,2-Difluoroacetophenone Product Information. Merck KGaA. Link

Sources

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